molecular formula C12H7BrF2NO3P B15578079 PTP1B-IN-3

PTP1B-IN-3

Numéro de catalogue: B15578079
Poids moléculaire: 362.06 g/mol
Clé InChI: BWJOQFMMTKEZGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

[(3-bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid is a member of naphthalenes.
a potent and orally active small molecule PTP1B inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2NO3P/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19/h1-5H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJOQFMMTKEZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PTP1B-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism of action for PTP1B-IN-3, an allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its inhibitory mechanism, effects on critical signaling pathways, quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Allosteric Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[1] The development of selective PTP1B inhibitors has been challenging due to the highly conserved and charged nature of its active site. Allosteric inhibition presents a promising strategy to overcome these challenges by targeting less conserved sites on the enzyme.

This compound (also referred to as compound 3 in foundational literature) is a potent allosteric inhibitor that operates by binding to a novel hydrophobic pocket located approximately 20 Å away from the catalytic site.[1] This allosteric site is formed by the convergence of three alpha-helices: α3, α6, and α7.[1]

The binding of this compound to this site induces a series of conformational changes that propagate to the active site. The critical event in this allosteric communication is the stabilization of the WPD loop (residues 177-185) in an "open" and catalytically incompetent conformation.[1][2] In its active state, the WPD loop must close over the active site to properly position the catalytic residue Asp181, which acts as a general acid in the dephosphorylation reaction. By locking the WPD loop in an open state, this compound prevents this crucial step, thereby inhibiting the enzyme's catalytic function.[1][3]

Molecular dynamics simulations have elucidated the pathway of this allosteric signal. The binding of the inhibitor causes a rearrangement in helix α7, which in turn disrupts a key triangular interaction between helix α7, helix α3, and loop11. This disruption pulls helix α3 outward, leading to a cascade of residue movements that ultimately abrogate hydrophobic interactions necessary for the WPD loop to close, thus inactivating the enzyme.[1]

Allosteric_Inhibition_Mechanism Mechanism of PTP1B Allosteric Inhibition by this compound cluster_inhibitor Allosteric Inhibitor cluster_ptp1b PTP1B Enzyme cluster_substrate Substrate Inhibitor This compound AllostericSite Allosteric Site (α3, α6, α7 helices) Inhibitor->AllostericSite Binds ActiveSite Active Site (P-loop, Cys215) Product Dephosphorylated Product (Y) ActiveSite->Product Dephosphorylates WPD_Open WPD Loop (Open) Inactive State WPD_Open->ActiveSite Prevents Catalysis WPD_Closed WPD Loop (Closed) Active State WPD_Open->WPD_Closed Conformational Change WPD_Closed->ActiveSite Enables Catalysis AllostericSite->WPD_Open Stabilizes 'Open' State Substrate Phosphorylated Substrate (pY) Substrate->ActiveSite Binds Insulin_Signaling_Pathway Effect of this compound on Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IR_P p-IR (Active) IR->IR_P Autophosphorylation IRS IRS IR_P->IRS Phosphorylates IRS_P p-IRS (Active) IRS->IRS_P PI3K PI3K IRS_P->PI3K Activates Akt Akt PI3K->Akt Activates Akt_P p-Akt (Active) Akt->Akt_P GLUT4 GLUT4 Translocation & Glucose Uptake Akt_P->GLUT4 Promotes PTP1B PTP1B PTP1B->IR_P Dephosphorylates PTP1B->IRS_P Dephosphorylates Inhibitor This compound Inhibitor->PTP1B Inhibits Enzymatic_Assay_Workflow Workflow for PTP1B Enzymatic Inhibition Assay A Prepare Reagents (Buffer, Enzyme, Substrate) C Dispense Inhibitor/DMSO into 96-well Plate A->C B Create Serial Dilutions of this compound in DMSO B->C D Add PTP1B Enzyme Pre-incubate (15 min, 37°C) C->D E Initiate Reaction: Add pNPP Substrate D->E F Incubate (30 min, 37°C) E->F G Stop Reaction (Add NaOH) F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition & Determine IC₅₀ H->I

References

PTP1B-IN-3: A Dual Inhibitor of PTP1B and TCPTP for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TCPTP) are highly homologous, non-receptor protein tyrosine phosphatases that have emerged as critical negative regulators in multiple cellular signaling pathways. Their coordinated action modulates key physiological processes, and their dysregulation is implicated in a range of human diseases, including type 2 diabetes, obesity, and cancer. Consequently, the inhibition of these enzymes presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of PTP1B-IN-3, a potent, orally active small molecule that demonstrates dual inhibitory activity against both PTP1B and TCPTP. We consolidate quantitative biochemical and in vivo data, detail relevant experimental methodologies, and visualize the complex signaling networks in which these enzymes operate.

Introduction: PTP1B and TCPTP as Therapeutic Targets

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is ubiquitously expressed and localized to the cytoplasmic face of the endoplasmic reticulum[1]. It was the first of its class to be purified and characterized[2]. PTP1B is a well-established negative regulator of the insulin (B600854) and leptin signaling pathways[3][4][5][6]. By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling, contributing to insulin resistance[7][8][9]. Similarly, it dampens leptin signaling by dephosphorylating Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3)[10][11][12][13]. Overexpression or increased activity of PTP1B is associated with metabolic syndrome, obesity, and type 2 diabetes, making it a prime target for drug development[5][14].

T-cell Protein Tyrosine Phosphatase (TCPTP), encoded by the PTPN2 gene, is the closest homolog to PTP1B, sharing over 72% amino acid sequence identity in their catalytic domains[7][15][16]. This high degree of similarity has historically made the development of selective inhibitors a significant challenge[16]. Like PTP1B, TCPTP negatively regulates insulin and leptin signaling pathways[15][17][18]. It dephosphorylates a range of substrates, including the IR, various JAK and STAT proteins, and several receptor tyrosine kinases (RTKs)[17][19][20]. Given their overlapping and coordinated roles, the dual inhibition of both PTP1B and TCPTP is considered a promising strategy to achieve a more robust therapeutic effect in metabolic diseases and cancer immunotherapy[15][18].

This compound is a potent and orally active small molecule designed to inhibit both PTP1B and TCPTP, with demonstrated efficacy in preclinical models of diabetes and cancer[21][22].

Quantitative Data: Biochemical and In Vivo Activity

This compound exhibits potent and equivalent inhibitory activity against both PTP1B and TCPTP. Its efficacy has been further demonstrated in animal models, highlighting its potential as an orally bioavailable therapeutic agent.

Table 1: Biochemical Inhibitory Activity of this compound
Target EnzymeIC50 Value
PTP1B120 nM
TCPTP120 nM
Data sourced from MedchemExpress[21].
Table 2: In Vivo Pharmacodynamic Efficacy of this compound in Diet-Induced Obese (DIO) Mice
Oral Dose (mg/kg)Glucose Excursion InhibitionEstimated ED50
160%0.8 mg/kg
380%
10100%
Activity measured 2 hours before an oral glucose challenge. Data sourced from MedchemExpress[21].
Table 3: Pharmacokinetic Profile of this compound in DIO Mice
ParameterValue
Oral Bioavailability (F)24%
Clearance (CL)0.71 mL/kg/min
Elimination Half-life (t½)6 hours
Data sourced from MedchemExpress[21].
Table 4: Anti-Tumor Efficacy of this compound
Animal ModelDosing RegimenOutcome
NDL2 Ptpn1+/+ transgenic mice30 mg/kg, orally, for 21 daysExtended median tumor-free days from 28 to 75
Data sourced from MedchemExpress and TargetMol[21][22].

Signaling Pathways and Mechanism of Action

PTP1B and TCPTP are key nodes in the regulation of insulin and leptin signaling. By inhibiting these phosphatases, this compound enhances and prolongs the downstream signals initiated by these hormones, thereby improving metabolic control.

Insulin Signaling Pathway

Insulin binding to its receptor (IR) triggers autophosphorylation of the receptor's tyrosine residues, initiating a cascade that involves the phosphorylation of substrates like IRS-1[3][8]. This leads to the activation of the PI3K-Akt pathway, which ultimately promotes the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake[3][23]. PTP1B and TCPTP act as brakes on this pathway by dephosphorylating the IR and IRS-1, thus terminating the signal[7][9]. This compound blocks this dephosphorylation, leading to sustained activation of the insulin signaling pathway and enhanced glucose disposal.

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 P GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in Insulin Insulin Insulin->IR PI3K PI3K IRS1->PI3K P AKT Akt PI3K->AKT GLUT4_ves GLUT4 Vesicle AKT->GLUT4_ves promotes translocation GLUT4_ves->GLUT4_mem PTPs PTP1B / TCPTP PTPs->IR -P PTPs->IRS1 -P Inhibitor This compound Inhibitor->PTPs Glucose_out Glucose Glucose_out->Glucose_in

Caption: Insulin signaling pathway with PTP1B/TCPTP inhibition.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, regulates energy balance by acting on the hypothalamus[5]. Binding of leptin to its receptor (LEPR) activates the associated JAK2 kinase, which then phosphorylates STAT3[10][24]. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and modulates the expression of genes controlling appetite, such as pro-opiomelanocortin (POMC) and Agouti-related protein (AgRP)[9]. PTP1B and TCPTP dephosphorylate JAK2 and STAT3, respectively, thereby attenuating the leptin signal[10][15]. This compound inhibits this action, enhancing leptin sensitivity, which is often impaired in obesity.

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LEPR Leptin Receptor (LEPR) JAK2 JAK2 LEPR->JAK2 activates Leptin Leptin Leptin->LEPR STAT3 STAT3 JAK2->STAT3 P pSTAT3 pSTAT3 Dimer STAT3->pSTAT3 Gene Gene Transcription (POMC↑, AgRP↓) pSTAT3->Gene PTPs PTP1B / TCPTP PTPs->JAK2 -P (PTP1B) PTPs->STAT3 -P (TCPTP) Inhibitor This compound Inhibitor->PTPs

Caption: Leptin signaling pathway with PTP1B/TCPTP inhibition.

Experimental Protocols

The following section details generalized protocols for key assays used to characterize PTP1B inhibitors. These are based on standard methodologies reported in the literature.

In Vitro PTP1B/TCPTP Inhibition Assay (pNPP Substrate)

This colorimetric assay measures the enzymatic activity of PTP1B or TCPTP using para-nitrophenyl (B135317) phosphate (B84403) (pNPP) as a substrate[14][16]. The dephosphorylation of pNPP yields para-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Recombinant human PTP1B or TCPTP enzyme.

  • Assay Buffer: e.g., 25 mM Tris (pH 7.5), 75 mM NaCl, 0.1 mM DTT, 0.1% BSA[16].

  • Substrate: p-nitrophenyl phosphate (pNPP).

  • Inhibitor: this compound dissolved in DMSO.

  • Stop Solution: 1N NaOH.

  • 96-well microplate and plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a working solution of pNPP in Assay Buffer at a concentration close to its Km for the respective enzyme (e.g., 0.8 mM for PTP1B, 1.5 mM for TCPTP)[16].

  • Assay Setup: To the wells of a 96-well plate, add in order:

    • Assay Buffer.

    • Inhibitor solution (this compound at various concentrations) or DMSO for control.

    • Enzyme solution (PTP1B or TCPTP).

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPP substrate solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Reaction Termination: Add Stop Solution (1N NaOH) to each well to quench the reaction.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) start->prep plate Plate Assay: 1. Add Buffer 2. Add Inhibitor (this compound) 3. Add Enzyme (PTP1B/TCPTP) prep->plate pre_incubate Pre-incubate (e.g., 15 min at RT) plate->pre_incubate initiate Initiate Reaction (Add pNPP Substrate) pre_incubate->initiate incubate Incubate (e.g., 30 min at RT) initiate->incubate stop Stop Reaction (Add 1N NaOH) incubate->stop read Measure Absorbance at 405 nm stop->read analyze Analyze Data: Calculate % Inhibition Determine IC50 read->analyze end_node End analyze->end_node

Caption: General workflow for an in vitro enzyme inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test is used to evaluate the effect of a compound on glucose metabolism in an animal model, such as the diet-induced obese (DIO) mouse.

Materials:

  • DIO mice.

  • This compound formulated for oral gavage.

  • Glucose solution (e.g., 2 g/kg).

  • Glucometer and test strips.

Procedure:

  • Acclimatization and Fasting: Acclimatize animals and fast them overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration: Administer this compound or vehicle control via oral gavage at the desired dose.

  • Baseline Glucose: After a set time post-dosing (e.g., 2 hours), measure baseline blood glucose (t=0) from tail vein blood.

  • Glucose Challenge: Administer a glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC of the inhibitor-treated group to the vehicle group to determine the percentage of inhibition of glucose excursion.

Conclusion

This compound is a potent dual inhibitor of PTP1B and TCPTP with promising therapeutic potential. Its ability to potently inhibit both enzymes translates to significant efficacy in preclinical models of diabetes and cancer. The compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability, supporting its potential for further development. The dual-inhibition mechanism offers a robust approach to enhancing key metabolic signaling pathways, suggesting that this compound could serve as a valuable lead compound in the development of novel treatments for metabolic disorders and oncology. Further investigation into its selectivity profile across the broader PTP family and long-term safety studies are warranted.

References

PTP1B-IN-3: A Technical Guide for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin (B600854) and leptin signaling pathways.[1][2][3][4][5][6][7] Its role in dephosphorylating the insulin receptor (IR) and its substrates (IRS) attenuates the downstream signaling cascade, contributing to insulin resistance, a hallmark of type 2 diabetes (T2D).[2][3][6][8] Consequently, inhibition of PTP1B is a promising therapeutic strategy for the treatment of T2D and obesity.[1][4][6][7] PTP1B-IN-3 is a potent and orally active inhibitor of PTP1B, demonstrating potential as a valuable tool in preclinical T2D research. This guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and relevant experimental protocols.

Mechanism of Action

PTP1B exerts its regulatory function by dephosphorylating key phosphotyrosine residues on the activated insulin receptor and its substrates.[2][3][9] This action terminates the insulin signal. This compound, as a PTP1B inhibitor, blocks this dephosphorylation, thereby prolonging the activated state of the insulin receptor and enhancing downstream signaling. This leads to increased glucose uptake and improved insulin sensitivity.[6]

The insulin signaling pathway, and the inhibitory action of PTP1B, is depicted below.

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Preclinical Efficacy of this compound

This compound has demonstrated significant potential in preclinical models of T2D. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity
CompoundTargetIC50 (nM)
This compoundPTP1B120
This compoundTCPTP120

Data sourced from MedchemExpress product information.

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
TreatmentDose (mg/kg)RouteEffect on Glucose ExcursionEstimated ED50 (mg/kg)
This compound1Oral60% inhibition0.8
This compound3Oral80% inhibition
This compound10Oral100% inhibition

Data represents dose-dependent inhibition of glucose excursion in an oral glucose tolerance test, 2 hours post-administration. Sourced from MedchemExpress product information.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in the evaluation of PTP1B inhibitors like this compound.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method to assess glucose metabolism in vivo.

OGTT_Workflow start Start: Acclimatize Mice fasting Fast Mice (e.g., 6 hours) start->fasting baseline Collect Baseline Blood Sample (t=0 min) fasting->baseline administration Administer this compound or Vehicle (Oral Gavage) baseline->administration wait Waiting Period (e.g., 2 hours) administration->wait glucose_challenge Administer Glucose Solution (e.g., 2 g/kg, Oral Gavage) wait->glucose_challenge collection1 Collect Blood Sample (t=15 min) glucose_challenge->collection1 collection2 Collect Blood Sample (t=30 min) collection1->collection2 collection3 Collect Blood Sample (t=60 min) collection2->collection3 collection4 Collect Blood Sample (t=120 min) collection3->collection4 analysis Measure Blood Glucose Levels collection4->analysis data_analysis Analyze Data (AUC) analysis->data_analysis end End data_analysis->end

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Methodology:

  • Animal Model: Use a relevant mouse model of type 2 diabetes, such as diet-induced obese (DIO) C57BL/6 mice or db/db mice.

  • Acclimatization: Allow mice to acclimate to the facility and handling for at least one week before the experiment.

  • Fasting: Fast the mice for a predetermined period (e.g., 4-6 hours) with free access to water.[10]

  • Baseline Blood Collection: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.[10][11]

  • Compound Administration: Administer this compound or vehicle control orally via gavage at the desired dose.

  • Waiting Period: Allow a specific time for the compound to be absorbed and reach effective concentrations (e.g., 2 hours).

  • Glucose Challenge: Administer a sterile glucose solution (e.g., 2 g/kg body weight) via oral gavage.[10]

  • Serial Blood Collection: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[10]

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the treatment.

Western Blot Analysis of Insulin Signaling Pathway Components

This protocol allows for the assessment of the phosphorylation status of key proteins in the insulin signaling pathway in tissues of interest.

Methodology:

  • Animal Treatment and Tissue Collection: Treat diabetic mice with this compound or vehicle for a specified duration. At the end of the treatment period, fast the mice and then stimulate with insulin (e.g., 10 U/kg, intraperitoneal injection) for a short period (e.g., 15 minutes) before euthanasia. Rapidly collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue) and snap-freeze in liquid nitrogen.

  • Protein Extraction: Homogenize the frozen tissues in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IR, IR, p-Akt, Akt, p-IRS1, IRS1).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on insulin-stimulated signaling.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PTP1B in type 2 diabetes and for the preclinical evaluation of PTP1B inhibition as a therapeutic strategy. Its oral activity and potent inhibition of PTP1B make it suitable for in vivo studies in relevant animal models. The protocols and data presented in this guide provide a framework for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting PTP1B in metabolic diseases.

References

Investigating the Anticancer Effects of PTP1B Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in cellular signaling, has emerged as a significant therapeutic target in oncology.[1][2] By removing phosphate (B84403) groups from tyrosine residues on various proteins, PTP1B acts as a critical regulator of pathways involved in cell growth, proliferation, and metabolism.[3] While initially studied for its role in metabolic disorders like type 2 diabetes and obesity, compelling evidence now highlights its function as a promoter of tumorigenesis in several cancers, including breast, lung, and colon cancer.[1][2][4] This guide provides an in-depth overview of the anticancer effects of PTP1B inhibition, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its investigation.

The Role of PTP1B in Cancer Signaling

PTP1B can act as both a tumor suppressor and an oncogene depending on the cellular context.[4][5] Its oncogenic role is often associated with the dephosphorylation and subsequent activation of pro-oncogenic proteins. A primary example is its interaction with the non-receptor tyrosine kinase Src.[1] Elevated Src activity is found in numerous human cancer cell lines and is linked to increased proliferation, survival, adhesion, migration, and invasion.[1] PTP1B can dephosphorylate the inhibitory tyrosine residue on Src, leading to its activation and the promotion of tumorigenesis.[4]

Furthermore, PTP1B is implicated in the regulation of growth factor receptor signaling, such as the Epidermal Growth Factor Receptor (EGFR) and the HER2/Neu receptor.[3][6] By modulating the phosphorylation state of these receptors and their downstream effectors, PTP1B can influence cancer cell proliferation and survival.[3][4] In HER2-positive breast cancer, for instance, PTP1B appears to cooperate with HER2 to drive tumorigenesis.[6]

Mechanism of Action of PTP1B Inhibitors in Cancer

PTP1B inhibitors can be broadly categorized based on their mechanism of action:

  • Competitive Inhibitors: These molecules bind to the highly conserved active site of PTP1B, preventing the binding of its natural substrates.

  • Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that renders it inactive.[7] This approach can offer greater selectivity, a significant challenge in developing PTP1B inhibitors due to the high conservation of the active site among protein tyrosine phosphatases.[5]

  • Antisense Oligonucleotides: This strategy involves targeting the mRNA of PTP1B to prevent its translation into a functional protein.[5]

The anticancer effects of PTP1B inhibition stem from the resulting hyperphosphorylation and inactivation of its oncogenic substrates. For example, inhibiting PTP1B leads to the sustained phosphorylation and inactivation of Src, thereby blocking its downstream signaling pathways that promote cancer progression.[4] Similarly, in the context of growth factor signaling, PTP1B inhibition can prolong the activation of tumor-suppressive pathways or enhance the efficacy of targeted therapies like trastuzumab in HER2-positive breast cancer.[6]

Key Signaling Pathways Modulated by PTP1B Inhibition

The following diagram illustrates the central role of PTP1B in key oncogenic signaling pathways and the impact of its inhibition.

PTP1B_Signaling_Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor (e.g., HER2) P_Growth_Factor_Receptor Phosphorylated Growth Factor Receptor Growth_Factor_Receptor->P_Growth_Factor_Receptor Growth Factor Src_inactive Src (inactive) P_Growth_Factor_Receptor->Src_inactive PTP1B PTP1B P_Growth_Factor_Receptor->PTP1B Substrate Src_active Src (active) Src_inactive->Src_active Activation Downstream_Signaling Downstream Signaling (Proliferation, Invasion, Metastasis) Src_active->Downstream_Signaling PTP1B->Src_inactive Dephosphorylates (Activates Src) PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B Inhibits

Caption: PTP1B's role in activating Src and the inhibitory effect of a PTP1B inhibitor.

Preclinical Data on PTP1B Inhibitors in Cancer

Numerous preclinical studies have demonstrated the anticancer potential of PTP1B inhibitors in various cancer models. While specific data for a compound named "PTP1B-IN-3" is not publicly available, the findings for other PTP1B inhibitors are encouraging. For instance, in vitro studies have shown that selective PTP1B inhibition in HER2-positive breast cancer cells leads to reduced proliferation, increased apoptosis, and decreased cell motility.[6] In vivo animal models have corroborated these findings, with PTP1B inhibitors demonstrating the ability to slow tumor growth, reduce angiogenesis, and delay metastasis.[6]

The following table summarizes representative preclinical data for PTP1B inhibitors in cancer.

Inhibitor Cancer Model Key Findings Reference
Trodusquemine (MSI-1436)Metastatic Breast CancerEntered clinical trials for this indication.[8][9]
General PTP1B InhibitorsHER2-positive Breast CancerReduced proliferation, increased apoptosis, decreased cell motility in vitro. Slower tumor growth and reduced metastasis in vivo. Enhanced sensitivity to trastuzumab.[6]
General PTP1B InhibitorsNon-Small Cell Lung CancerCombination with anti-PD-1 and anti-TNFR2 showed synergistic tumor suppression.[10]
General PTP1B InhibitorsGlioblastomaDecreased IL-13-mediated adhesion, migration, and invasion by inhibiting Src and downstream pathways.[4]

Experimental Protocols for Investigating PTP1B Inhibitors

The evaluation of novel PTP1B inhibitors for their anticancer effects involves a series of in vitro and in vivo experiments.

In Vitro Assays
  • PTP1B Enzymatic Assay:

    • Objective: To determine the direct inhibitory activity and potency (e.g., IC50) of the compound against purified PTP1B enzyme.

    • Methodology:

      • Recombinant human PTP1B is incubated with a synthetic phosphopeptide substrate (e.g., pNPP or a fluorescently labeled phosphotyrosine peptide).

      • The inhibitor is added at various concentrations.

      • The rate of dephosphorylation is measured by monitoring the increase in absorbance or fluorescence.

      • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

  • Cell Proliferation Assay:

    • Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

    • Methodology:

      • Cancer cells (e.g., SK-BR-3 for HER2+ breast cancer, A549 for lung cancer) are seeded in 96-well plates.

      • Cells are treated with a range of inhibitor concentrations for 24-72 hours.

      • Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo.

      • GI50 (concentration for 50% growth inhibition) values are determined.

  • Western Blot Analysis:

    • Objective: To confirm the mechanism of action by assessing the phosphorylation status of PTP1B substrates.

    • Methodology:

      • Cancer cells are treated with the inhibitor for a specified time.

      • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

      • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of target proteins (e.g., p-Src, total Src, p-EGFR, total EGFR).

      • Changes in phosphorylation levels are quantified.

In Vivo Studies
  • Xenograft Tumor Models:

    • Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

    • Methodology:

      • Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

      • Once tumors are established, mice are randomized into vehicle control and treatment groups.

      • The inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

      • Tumor volume and body weight are measured regularly.

      • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).

The following diagram outlines a general experimental workflow for the preclinical evaluation of a PTP1B inhibitor.

Experimental_Workflow Start Start Enzymatic_Assay PTP1B Enzymatic Assay (Determine IC50) Start->Enzymatic_Assay Cell_Proliferation Cell-Based Assays (Proliferation, Apoptosis) Enzymatic_Assay->Cell_Proliferation Mechanism_Confirmation Mechanism Confirmation (Western Blot for p-Src, etc.) Cell_Proliferation->Mechanism_Confirmation In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Mechanism_Confirmation->In_Vivo_Efficacy Pharmacodynamics Pharmacodynamic Analysis (Tumor Biomarkers) In_Vivo_Efficacy->Pharmacodynamics End End Pharmacodynamics->End

Caption: A streamlined workflow for the preclinical assessment of a PTP1B inhibitor.

Conclusion

The inhibition of PTP1B represents a promising therapeutic strategy for a variety of cancers.[1][2] Its central role in modulating key oncogenic signaling pathways provides a strong rationale for the continued development of potent and selective inhibitors. While challenges in achieving selectivity remain, the development of allosteric inhibitors and novel therapeutic combinations holds significant promise. The experimental framework outlined in this guide provides a robust approach for the preclinical evaluation of new PTP1B inhibitors, paving the way for their potential translation into clinical applications for cancer treatment.

References

Cellular Targets of PTP1B Inhibitors Beyond PTP1B/TCPTP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific inhibitor "PTP1B-IN-3" did not yield any publicly available scientific literature or data. Therefore, this technical guide will focus on a well-characterized, representative Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, Trodusquemine (MSI-1436) , to illustrate the principles of identifying and characterizing cellular targets beyond PTP1B and its close homolog, T-cell protein tyrosine phosphatase (TCPTP). The methodologies and concepts presented are broadly applicable to the study of other PTP1B inhibitors.

Introduction: The Challenge of Selectivity in PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer.[1][2][3] However, the development of PTP1B inhibitors is hampered by the high degree of homology in the catalytic sites of protein tyrosine phosphatases, especially TCPTP, which shares 72% sequence identity with PTP1B.[4] Off-target inhibition of TCPTP and other phosphatases can lead to undesired side effects, underscoring the critical need for highly selective inhibitors.[1][2]

This guide explores the cellular targets of the allosteric PTP1B inhibitor Trodusquemine (MSI-1436), highlighting its selectivity profile and the experimental approaches used to identify its broader cellular interactions.

Trodusquemine (MSI-1436): A Case Study in Selective PTP1B Inhibition

Trodusquemine is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[5][6] Its distinct mechanism of action, targeting a site other than the highly conserved catalytic domain, contributes to its notable selectivity over other phosphatases.[5][7]

Quantitative Analysis of Trodusquemine's Selectivity

The inhibitory activity of Trodusquemine against PTP1B and its closest homolog, TCPTP, has been quantified to establish its selectivity profile.

TargetIC50Selectivity (over TCPTP)Inhibition TypeReference
PTP1B ~1 µM~200-foldNon-competitive, Allosteric[5][8]
TCPTP 224 µM--[5][8]

Table 1: Inhibitory Activity and Selectivity of Trodusquemine (MSI-1436). This table summarizes the half-maximal inhibitory concentration (IC50) of Trodusquemine against PTP1B and TCPTP, demonstrating its significant selectivity for PTP1B.

Experimental Protocols for Identifying Off-Target Effects

A combination of in vitro and cellular assays is crucial for determining the selectivity and potential off-target interactions of a PTP1B inhibitor.

In Vitro Phosphatase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a panel of protein tyrosine phosphatases.

Methodology:

  • Enzyme Source: Recombinant human PTP enzymes (e.g., PTP1B, TCPTP, SHP1, SHP2, LAR, CD45) are expressed and purified.

  • Substrate: A generic phosphatase substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), or a more specific phosphopeptide substrate is used.

  • Assay Principle: The rate of substrate dephosphorylation is measured in the presence of varying concentrations of the inhibitor. The amount of product formed is typically quantified by absorbance or fluorescence.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable equation. Selectivity is determined by comparing the IC50 value for PTP1B to those of other phosphatases.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and assess off-target binding in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement. This can be applied to known potential off-targets to assess their binding in the cellular environment.

Signaling Pathways Modulated by Trodusquemine Beyond PTP1B/TCPTP

While highly selective, the potent inhibition of PTP1B by Trodusquemine leads to downstream effects on various signaling pathways. Understanding these network-level changes is crucial for a complete picture of the inhibitor's cellular impact.

Insulin Signaling Pathway

PTP1B is a major negative regulator of the insulin signaling pathway. By inhibiting PTP1B, Trodusquemine enhances insulin sensitivity.[1][6]

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B inhibits

Caption: Trodusquemine enhances insulin signaling by inhibiting PTP1B.

Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway, which is involved in appetite control and energy expenditure. Inhibition of PTP1B by Trodusquemine can restore leptin sensitivity.[1][2][6]

G Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->JAK2 dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B inhibits

Caption: Trodusquemine enhances leptin signaling by inhibiting PTP1B.

Experimental Workflow for Target Identification and Validation

The following workflow outlines a comprehensive strategy for identifying and validating the cellular targets of a PTP1B inhibitor.

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_pathway Pathway Analysis Chemoproteomics Chemical Proteomics (e.g., Activity-Based Probes) CETSA Cellular Thermal Shift Assay (CETSA) Chemoproteomics->CETSA Affinity_Purification Affinity Purification-MS Affinity_Purification->CETSA Enzyme_Assays In Vitro Enzyme Assays CETSA->Enzyme_Assays Cell_Based_Assays Cell-Based Signaling Assays Enzyme_Assays->Cell_Based_Assays Phosphoproteomics Phosphoproteomics Cell_Based_Assays->Phosphoproteomics Transcriptomics Transcriptomics (RNA-seq) Cell_Based_Assays->Transcriptomics PTP1B_Inhibitor PTP1B Inhibitor (e.g., Trodusquemine) PTP1B_Inhibitor->Chemoproteomics PTP1B_Inhibitor->Affinity_Purification

Caption: A workflow for identifying and validating cellular targets of PTP1B inhibitors.

Conclusion

While the direct cellular targets of "this compound" remain to be elucidated in publicly accessible literature, the study of well-characterized inhibitors like Trodusquemine provides a robust framework for such investigations. The development of highly selective PTP1B inhibitors relies on a multi-faceted approach that combines quantitative biochemical assays, cellular target engagement studies, and comprehensive analysis of downstream signaling pathways. The methodologies outlined in this guide offer a roadmap for researchers and drug developers to thoroughly characterize the cellular interactions of novel PTP1B inhibitors, ultimately paving the way for safer and more effective therapeutics.

References

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of PTP1B-IN-3 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. The development of potent and selective PTP1B inhibitors is a key focus of modern drug discovery. This technical guide provides a detailed examination of the structure-activity relationships (SAR) of a potent and orally active series of PTP1B inhibitors based on a naphthalene-difluoromethylphosphonate scaffold, culminating in the discovery of PTP1B-IN-3 (also referred to as compound 3g). This document summarizes quantitative SAR data, provides detailed experimental methodologies for key biological assays, and illustrates relevant biological and experimental workflows through diagrams.

PTP1B Signaling Pathways

PTP1B exerts its influence by dephosphorylating key proteins in critical signaling cascades. Understanding these pathways is essential for contextualizing the mechanism of action of PTP1B inhibitors.

Insulin Signaling Pathway

PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate (IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B is expected to enhance insulin sensitivity.

G PTP1B Regulation of Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation pIRS1 p-IRS-1 (Active) pIR->pIRS1 Phosphorylation IRS1 IRS-1 pIRS1->IRS1 Dephosphorylation PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 PTP1B PTP1B PTP1B->pIR PTP1B->pIRS1 Inhibitor This compound Inhibitor->PTP1B

Caption: PTP1B negatively regulates the insulin signaling cascade.

Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor. PTP1B inhibition can, therefore, enhance leptin sensitivity, which is relevant for obesity treatment.

G PTP1B Regulation of Leptin Signaling Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR pJAK2 p-JAK2 (Active) LepR->pJAK2 Activates JAK2 JAK2 pJAK2->JAK2 Dephosphorylation pSTAT3 p-STAT3 (Active) pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 Gene_Exp Gene Expression (Satiety) pSTAT3->Gene_Exp PTP1B PTP1B PTP1B->pJAK2 Inhibitor This compound Inhibitor->PTP1B

Caption: PTP1B acts as a negative regulator in the leptin/JAK2/STAT3 pathway.

Structure-Activity Relationship (SAR) of Naphthalene-Difluoromethylphosphonates

The discovery of this compound stemmed from the optimization of a series of quinoline/naphthalene-difluoromethylphosphonates. The difluoromethylphosphonate (DFMP) group serves as a phosphotyrosine mimetic, binding to the catalytic site of PTP1B. The SAR studies focused on modifying the naphthalene (B1677914) ring system to enhance potency and pharmacokinetic properties.[1]

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity of key analogs against human PTP1B. The data is compiled from the primary literature describing the discovery of this series.

CompoundR1R2PTP1B IC50 (nM)
1a HH150
1b BrH30
1c ClH45
1d OMeH200
1e HBr50
1f HCN30
This compound (3g) BrCN15

Note: The core structure for the compounds listed is a 2-(difluoromethylphosphonate)naphthalene. 'R1' corresponds to substitution at the 3-position and 'R2' corresponds to substitution at the 7-position.

Key SAR Insights
  • 3-Position Substitution: Introduction of a bromine (Br) or chlorine (Cl) atom at the R1 position of the naphthalene ring (compounds 1b and 1c ) significantly improved potency compared to the unsubstituted analog (1a ).

  • 7-Position Substitution: Substitution at the R2 position with a cyano (CN) group also led to a notable increase in inhibitory activity (compound 1f ).

  • Synergistic Effects: The combination of a bromine at the 3-position and a cyano group at the 7-position resulted in the most potent compound in the series, This compound (3g) , with an IC50 of 15 nM.[1] This suggests a synergistic interaction of these substituents with the enzyme's binding pocket.

  • Oral Bioavailability: The study noted that small and less polar analogs generally displayed better oral bioavailability. While polar functionalities and large lipophilic groups decreased bioavailability, the optimized compound, this compound, was found to have a favorable pharmacokinetic profile.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

General Synthesis Scheme

The synthesis of the naphthalene-difluoromethylphosphonate inhibitors involves a multi-step process. The general workflow is outlined below.

G cluster_0 Synthesis Workflow Start Substituted Naphthalene Precursor Step1 Formylation Start->Step1 1. Vilsmeier-Haack or equivalent Step2 Difluoromethylenation Step1->Step2 2. Diethylaminosulfur trifluoride (DAST) Step3 Arbuzov Reaction Step2->Step3 3. Triethyl phosphite Step4 Hydrolysis Step3->Step4 4. TMSBr or HCl Final Final Product (e.g., this compound) Step4->Final

Caption: General synthetic route for naphthalene-difluoromethylphosphonates.

PTP1B Enzymatic Inhibition Assay (pNPP-based)

This colorimetric assay is a standard method for measuring PTP1B activity and inhibition.

Principle: PTP1B catalyzes the hydrolysis of the substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP) to para-nitrophenol (pNP), which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. Inhibitors will reduce the rate of pNP formation.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0

  • Substrate: para-nitrophenyl phosphate (pNPP)

  • Test compounds (inhibitors) dissolved in DMSO

  • Quenching solution: 5 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare a stock solution of pNPP in the assay buffer. Dilute the PTP1B enzyme to the desired concentration (e.g., 20-75 nM) in the assay buffer. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • Assay Buffer

    • Test compound solution (or DMSO for control)

    • PTP1B enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding 40 µL of 5 M NaOH to each well.

  • Measurement: Measure the absorbance of the produced pNP at 405 nm using a microplate reader.[2]

  • Calculation: The percent inhibition is calculated relative to the control (DMSO) wells. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Studies (Animal Models)

This compound has demonstrated efficacy in animal models of diabetes.[1]

Model: Diet-induced obese (DIO) mice.

Procedure Outline:

  • Acclimatization: Mice are fed a high-fat diet to induce obesity and insulin resistance.

  • Dosing: this compound is administered orally (p.o.) at various doses (e.g., 1, 3, and 10 mg/kg).

  • Oral Glucose Tolerance Test (OGTT): After a set time post-dosing (e.g., 2 hours), an oral glucose challenge is administered to the mice.

  • Blood Glucose Monitoring: Blood glucose levels are measured at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Analysis: The area under the curve (AUC) for glucose excursion is calculated to determine the effect of the inhibitor on glucose tolerance. A dose-dependent reduction in glucose excursion indicates in vivo efficacy.

Conclusion

The systematic structure-activity relationship studies of the naphthalene-difluoromethylphosphonate series have successfully identified This compound as a potent, selective, and orally bioavailable inhibitor of PTP1B. The key to its high potency lies in the synergistic effect of the 3-bromo and 7-cyano substitutions on the naphthalene scaffold, which likely optimize interactions within the PTP1B active site. The methodologies described herein provide a robust framework for the discovery and evaluation of novel PTP1B inhibitors. The promising preclinical data for this compound underscore the potential of this chemical class for the development of new therapeutics for metabolic diseases.

References

In Vivo Efficacy of PTP1B Inhibitors in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public domain data could be located for a compound designated "PTP1B-IN-3." This guide therefore provides a comprehensive overview of the in vivo efficacy of well-documented Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors in various mouse models of metabolic disease, serving as a representative technical summary for researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that acts as a key negative regulator of both insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates downstream signaling. Its role in metabolic regulation has made it a prime therapeutic target for type 2 diabetes (T2D) and obesity.[3][4] Preclinical studies in various mouse models using small molecule inhibitors, antisense oligonucleotides, or genetic deletion have demonstrated that inhibiting PTP1B can enhance insulin sensitivity, promote weight loss, and improve overall metabolic homeostasis.[2][5] This guide summarizes the quantitative data, experimental methodologies, and signaling pathways associated with the in vivo efficacy of representative PTP1B inhibitors.

Data Presentation: Efficacy of PTP1B Inhibitors in Mouse Models

The following tables summarize the quantitative outcomes of administering various PTP1B inhibitors in mouse models of obesity and diabetes.

Table 1: Effects of Trodusquemine (B1662500) (MSI-1436) on Metabolic Parameters in Mice

Mouse ModelDosing RegimenBody Weight / AdiposityGlucose HomeostasisPlasma LipidsReference
Diet-Induced Obese (DIO) MiceNot specifiedReduced body weight (fat-specific)Improved plasma insulin levelsNot specified[2]
LDLR-/- (HFD-fed)Chronic: 10 mg/kg IP (initial), then 5 mg/kg weeklyPrevented weight gain, decreased fat massImproved glucose homeostasisSignificantly decreased serum cholesterol and triglycerides[6]
LDLR-/- (HFD-fed)Acute: Single 10 mg/kg IP doseNot specifiedImproved glucose homeostasisSignificantly decreased serum cholesterol and triglycerides[6]
PLB4 (AD/T2DM model)1 mg/kg IP for 5 weeksNo effect on body weight/adiposityImproved glucose toleranceNot specified[7]

Table 2: Effects of JTT-551 on Metabolic Parameters in Mice

Mouse ModelDosing RegimenBody Weight / AdiposityGlucose HomeostasisPlasma LipidsReference
ob/ob MiceSingle administrationNot specifiedReduced blood glucose levelsNot specified[3]
db/db MiceChronic administrationNo acceleration of body weight gainHypoglycemic effectNot specified[3]
Diet-Induced Obese (DIO) MiceChronic administration (in food)Anti-obesity effectImproved glucose metabolismImproved lipid metabolism[8]

Table 3: Effects of Antisense Oligonucleotide (IONIS-PTP-1BRx) in Mice

Mouse ModelDosing RegimenBody Weight / AdiposityGlucose HomeostasisOther EffectsReference
Insulin-resistant diabetic miceNot specifiedNot specifiedImproved insulin sensitivity, normalized plasma glucoseDecreased expression of lipogenic genes in fat and liver[9]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating in vivo studies. Below are generalized protocols based on the cited literature for key experiments.

Diet-Induced Obesity (DIO) Mouse Model and Inhibitor Administration
  • Animal Model: Male C57BL/6J mice are typically used.

  • Induction of Obesity: Mice are fed a high-fat diet (HFD), often containing 45% to 60% of calories from fat, for a period of 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Inhibitor Administration:

    • Acute Studies: A single dose of the inhibitor (e.g., Trodusquemine at 10 mg/kg) is administered via intraperitoneal (IP) injection.[6]

    • Chronic Studies: The inhibitor is administered repeatedly. This can be through weekly IP injections (e.g., Trodusquemine at 5 mg/kg) or mixed into the food for daily oral administration (e.g., JTT-551).[6][8] Control groups receive a vehicle (e.g., saline) injection or standard HFD.

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

Glucose and Insulin Tolerance Tests (GTT & ITT)
  • Purpose: To assess whole-body glucose clearance and insulin sensitivity.

  • Procedure:

    • Glucose Tolerance Test (GTT): Following an overnight fast (typically 6-8 hours), mice are given an intraperitoneal injection of D-glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured from the tail vein at baseline (0 min) and at various time points post-injection (e.g., 15, 30, 60, 90, 120 min).[10]

    • Insulin Tolerance Test (ITT): Following a shorter fast (e.g., 4-6 hours), mice are injected intraperitoneally with human insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at similar time points as the GTT.

  • Analysis: The area under the curve (AUC) is calculated to quantify the glucose excursion or insulin-mediated glucose disposal.

Analysis of Plasma Metabolites and Hormones
  • Sample Collection: Blood is collected from mice, often via tail vein or cardiac puncture at the end of the study. Plasma is separated by centrifugation.

  • Analytes: Commercial ELISA or colorimetric assay kits are used to measure plasma concentrations of:

    • Insulin

    • Leptin

    • Total Cholesterol

    • Triglycerides

  • Significance: These measurements provide direct evidence of the drug's effect on hormonal regulation and lipid metabolism.[2][6]

Western Blot Analysis of Tissue Signaling
  • Purpose: To measure the phosphorylation status of key signaling proteins in insulin- and leptin-sensitive tissues like the liver, muscle, and hypothalamus.

  • Procedure:

    • Tissues are harvested and immediately snap-frozen in liquid nitrogen.

    • Proteins are extracted and quantified.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • Membranes are incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., p-IR, IR, p-STAT3, STAT3, p-Akt, Akt).

    • Following incubation with secondary antibodies, protein bands are visualized and quantified using densitometry.

  • Interpretation: An increased ratio of phosphorylated to total protein indicates enhanced signaling pathway activation.[2][3]

Visualizations: Signaling Pathways and Workflows

PTP1B-Mediated Negative Regulation of Insulin and Leptin Signaling

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS pY PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake & Metabolism PI3K_Akt->Glucose_Uptake Leptin Leptin LeptinR Leptin Receptor (LepR) Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 STAT3 STAT3 JAK2->STAT3 pY Gene_Expression ↓ Food Intake ↑ Energy Expenditure STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Generalized Experimental Workflow for In Vivo PTP1B Inhibitor Studies

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis start Select Mouse Model (e.g., C57BL/6J) hfd Induce Obesity & IR (High-Fat Diet) start->hfd randomize Randomize into Groups (Vehicle vs. Inhibitor) hfd->randomize treatment Administer Treatment (Acute or Chronic) randomize->treatment monitoring Monitor Body Weight, Food Intake treatment->monitoring metabolic Metabolic Phenotyping (GTT, ITT) monitoring->metabolic plasma Plasma Analysis (Insulin, Lipids) metabolic->plasma tissue Tissue Collection (Liver, Hypothalamus) plasma->tissue western Western Blot (Signaling Pathways) tissue->western

Caption: Workflow for evaluating PTP1B inhibitors in diet-induced obese mice.

References

Methodological & Application

Application Notes and Protocols for PTP1B-IN-3 In Vitro Enzyme Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro enzyme assay to evaluate inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways.[1][2][3][4] Overexpression of PTP1B is associated with type 2 diabetes and obesity, making it a significant therapeutic target.[3][4] The following protocols are designed for screening and characterizing PTP1B inhibitors, such as PTP1B-IN-3.

PTP1B Signaling Pathway

PTP1B plays a crucial role in cellular signaling by dephosphorylating tyrosine residues on various proteins.[1] Notably, it acts as a negative regulator of the insulin and leptin signaling pathways. In the insulin pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), attenuating the downstream signaling cascade that leads to glucose uptake.[2] In the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component in leptin-mediated signaling for appetite regulation.[1][3]

PTP1B_Signaling_Pathway Insulin Insulin IR IR Insulin->IR binds IRS1 IRS1 IR->IRS1 phosphorylates PI3K_Akt PI3K_Akt IRS1->PI3K_Akt activates GLUT4 GLUT4 PI3K_Akt->GLUT4 translocation Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake enables Leptin Leptin LR LR Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene_Expression STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->IR PTP1B->IRS1 PTP1B->JAK2

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Quantitative Data for PTP1B Inhibitors

The inhibitory activity of compounds against PTP1B is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for various PTP1B inhibitors.

CompoundIC50 ValueNotes
Suramin5.5 µM (Ki)Reversible and competitive inhibitor.
Sodium Orthovanadate19.3 ± 1.1 µMKnown tyrosine phosphatase inhibitor.[5]
Allosteric Inhibitor-3350 µMBinds to an allosteric site.[6]
Allosteric Compound-38 µMBinds to an allosteric site.[7]
Phosphoeleganin1.3 ± 0.04 µMNon-competitive inhibitor.[8]
CD004660.73 µMCompetitive inhibitor.[9]
JTT-5510.22 ± 0.04 µM (Ki)Competitive inhibitor.[9]

Experimental Workflow for PTP1B Inhibition Assay

The general workflow for screening PTP1B inhibitors involves preparing the enzyme and substrate, adding the test compound (e.g., this compound), initiating the enzymatic reaction, and then detecting the product to determine the extent of inhibition.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer E Add Assay Buffer to Plate A->E B Dilute PTP1B Enzyme G Add PTP1B Enzyme B->G C Prepare Substrate Solution (e.g., pNPP or Phosphopeptide) I Initiate Reaction with Substrate C->I D Prepare this compound (and other inhibitors/controls) F Add this compound/Controls D->F E->F F->G H Pre-incubate G->H H->I J Incubate at 37°C I->J K Stop Reaction (if necessary) J->K L Measure Signal (e.g., Absorbance at 405 nm) K->L M Calculate % Inhibition L->M N Determine IC50 M->N

Caption: General workflow for the PTP1B in vitro enzyme assay.

Detailed Experimental Protocol: Colorimetric PTP1B Inhibition Assay using pNPP

This protocol describes a common method for measuring PTP1B activity using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP). The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.

Materials and Reagents:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0

  • This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Sodium Orthovanadate)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a stock solution of pNPP (e.g., 100 mM) in the Assay Buffer.

    • Prepare a stock solution of this compound and other inhibitors at a high concentration (e.g., 10 mM) in a suitable solvent like DMSO. Further dilute the compounds in Assay Buffer to the desired test concentrations.

    • Dilute the PTP1B enzyme in cold Assay Buffer to the desired working concentration (e.g., 0.5 ng/µL).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Blank (no enzyme): 80 µL of Assay Buffer.

      • Negative Control (no inhibitor): 70 µL of Assay Buffer and 10 µL of the solvent used for the inhibitor (e.g., DMSO).

      • Positive Control: 70 µL of Assay Buffer and 10 µL of the positive control inhibitor solution.

      • Test Compound (this compound): 70 µL of Assay Buffer and 10 µL of the this compound solution at various concentrations.

    • Add 10 µL of the diluted PTP1B enzyme solution to all wells except the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the pNPP substrate solution (final concentration, e.g., 2 mM) to all wells.

    • Incubate the plate at 37°C for 30 minutes. The incubation time can be optimized based on the enzyme activity.

  • Termination and Detection:

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Compound / Absorbance of Negative Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Alternative Protocol using Phosphopeptide Substrate and Malachite Green Detection:

For a more physiologically relevant assay, a phosphopeptide substrate derived from the insulin receptor can be used. The released inorganic phosphate is then detected using a Malachite Green-based colorimetric assay. This method offers high sensitivity. Commercial kits are available for this type of assay and their specific protocols should be followed. Generally, the reaction is set up similarly, but the detection step involves adding a Malachite Green reagent that forms a colored complex with free phosphate, which is then measured spectrophotometrically.

References

Application Notes and Protocols for Cell-Based Assays of PTP1B-IN-3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and metabolism.[1] It is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[1][2][3] PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, attenuating the insulin signal.[4][5] Overactivity or overexpression of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target.[1][2][5] PTP1B has also been implicated in cancer, where it can act as either a tumor suppressor or promoter depending on the cellular context.[1][4]

PTP1B-IN-3 is a potent, orally active inhibitor of PTP1B. It also exhibits inhibitory activity against the closely related T-cell protein tyrosine phosphatase (TCPTP).[6][7] This dual activity can be advantageous in certain therapeutic contexts, as both PTP1B and TCPTP are involved in regulating insulin signaling.[7] this compound has demonstrated antidiabetic and anticancer effects in preclinical studies.[6]

These application notes provide detailed protocols for cell-based assays to evaluate the activity of this compound and other PTP1B inhibitors.

Mechanism of Action of PTP1B Inhibitors

PTP1B inhibitors can be broadly classified based on their mechanism of action:

  • Active-site inhibitors: These inhibitors typically mimic the phosphotyrosine substrate and bind to the catalytic site of PTP1B, preventing it from dephosphorylating its natural substrates. Due to the high conservation of the active site among PTPs, achieving selectivity with this class of inhibitors can be challenging.[4]

  • Allosteric inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that leads to its inactivation.[4][8][9] Allosteric sites are generally less conserved than active sites, offering a potential for developing more selective inhibitors.[9] this compound is an example of a potent PTP1B inhibitor, though its specific binding mode (active site or allosteric) is not detailed in the provided search results. A known allosteric inhibitor, referred to as "compound-3," binds to a hydrophobic pocket approximately 20 Å away from the catalytic site, locking the enzyme in an inactive conformation.[9]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Selected PTP1B Inhibitors

InhibitorTarget(s)IC50Notes
This compound PTP1B, TCPTP120 nM (for both)[6]Potent, orally active, dual inhibitor with antidiabetic and anticancer effects.[6]
Compound 3 (Allosteric) PTP1B8 µM[9]Allosteric inhibitor with selectivity over TCPTP.[9]
Mimulone PTP1B1.9 µM[10]A geranylated flavonoid, exhibits mixed-type inhibition.[10]
Phosphoeleganin (PE) PTP1B, Aldose Reductase1.3 µM (for PTP1B)[11]A marine drug that acts as a non-competitive inhibitor of PTP1B.[11]
Sodium Orthovanadate General PTP inhibitor19.3 ± 1.1 µM (full-length PTP1B)[12]A well-known, non-specific PTP inhibitor often used as a positive control.

Mandatory Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake facilitates PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B inhibits

Caption: PTP1B's role in the insulin signaling pathway and the effect of this compound.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., with Insulin +/- this compound) B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Quantify band intensities) I->J

Caption: A typical experimental workflow for Western blot analysis.

PTP1B_Inhibition_Logic A This compound Administration B Inhibition of PTP1B Activity A->B C Increased Phosphorylation of IR and IRS-1 B->C D Activation of Downstream Signaling (PI3K/Akt) C->D E Enhanced Glucose Uptake D->E F Improved Insulin Sensitivity E->F

Caption: Logical flow from PTP1B inhibition to improved insulin sensitivity.

Experimental Protocols

Protocol 1: Western Blot Analysis of Insulin Signaling Pathway Activation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway, such as the Insulin Receptor (IR), IRS-1, and Akt.

Materials:

  • Insulin-sensitive cell line (e.g., 3T3-L1 adipocytes, HepG2, or MCF-7 cells)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Insulin (stock solution in sterile water or dilute HCl)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IR, anti-IR, anti-phospho-IRS-1, anti-IRS-1, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM, based on the IC50 of 120 nM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 10-100 nM) for 10-15 minutes. Include a non-stimulated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • For normalization, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt).

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each condition.

    • Compare the phosphorylation levels in this compound treated cells to the vehicle-treated control.

Protocol 2: 2-Deoxy-D-[3H]-Glucose Uptake Assay

This assay measures the rate of glucose transport into cells and is a functional readout of insulin signaling.

Materials:

  • Insulin-sensitive cell line (e.g., 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[3H]-glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Differentiation (for 3T3-L1 cells):

    • Plate 3T3-L1 preadipocytes and grow to confluency.

    • Induce differentiation into adipocytes using a standard protocol (e.g., with IBMX, dexamethasone, and insulin).

    • Use fully differentiated adipocytes for the assay.

  • Cell Treatment:

    • Serum-starve the differentiated adipocytes for 2-4 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate with insulin (e.g., 100 nM) for 30 minutes. Include a non-stimulated control.

  • Glucose Uptake Measurement:

    • Wash the cells twice with KRH buffer.

    • Add KRH buffer containing 2-Deoxy-D-[3H]-glucose (e.g., 0.1 mM, 1 µCi/mL) and incubate for 5-10 minutes at 37°C.

    • To determine non-specific uptake, include a set of wells treated with cytochalasin B (an inhibitor of glucose transport).

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells (e.g., with 0.1 N NaOH).

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other readings.

    • Normalize the glucose uptake to the protein concentration of each well.

    • Compare the glucose uptake in this compound treated cells to the vehicle-treated control, both in the presence and absence of insulin.

Conclusion

The provided protocols offer robust methods for characterizing the cellular activity of this compound and other PTP1B inhibitors. By assessing the phosphorylation of key signaling molecules and measuring functional outcomes like glucose uptake, researchers can gain valuable insights into the therapeutic potential of these compounds for metabolic diseases and cancer. It is recommended to start with a dose-response curve for this compound in the chosen cell line to determine the optimal concentration for subsequent experiments, using the in vitro IC50 of 120 nM as a reference point.

References

Application Notes and Protocols for PTP1B-IN-3 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] PTP1B-IN-3 is a potent and selective inhibitor of PTP1B, also showing inhibitory activity against the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[3][4] With an IC₅₀ value of 120 nM for both PTP1B and TCPTP, this small molecule is a valuable tool for studying the physiological and pathological roles of these enzymes.[4][5] Proper preparation of stock solutions is crucial for obtaining reliable and reproducible results in downstream biological assays. This document provides a detailed protocol for preparing a stock solution of this compound using Dimethyl Sulfoxide (DMSO).

Physicochemical and Biological Properties

The essential properties of this compound are summarized below. This information is critical for accurate preparation and effective use in experimental settings.

PropertyValueSource
Molecular Weight 362.06 g/mol [3][5]
Formula C₁₂H₇BrF₂NO₃P[3][5]
Appearance White to off-white solid[4]
Purity >98% (typically)[3]
IC₅₀ 120 nM (for PTP1B and TCPTP)[4][5]
Solubility in DMSO 50 mg/mL (138.10 mM)[4][5]
Storage (Powder) 3 years at -20°C[4][5]
Storage (in DMSO) 6 months at -80°C or 1 month at -20°C[4][5]
PTP1B Signaling and Inhibition

PTP1B plays a key role in downregulating insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS).[1] Inhibition of PTP1B enhances insulin sensitivity, making it a target for anti-diabetic therapies. This compound acts by targeting the PTP1B active site, preventing the dephosphorylation of its substrates and thereby promoting the downstream signaling cascade.

PTP1B_Signaling cluster_0 Insulin Signaling Pathway cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) (Phosphorylated) Insulin->IR binds IRS IRS (Phosphorylated) IR->IRS phosphorylates Downstream Downstream Signaling (e.g., PI3K/Akt pathway) IRS->Downstream Glucose Glucose Uptake Downstream->Glucose PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B inhibits

Caption: PTP1B action in the insulin signaling pathway and its inhibition.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This concentration is a common starting point for subsequent dilutions for various in vitro assays and is well below the maximum solubility of the compound.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath (recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure

1. Calculation of Required Mass and Solvent Volume:

To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = 10 mmol/L × 0.001 L × 362.06 g/mol × 1000 mg/g

  • Mass (mg) = 3.62 mg

Summary of Volumes for a 10 mM Stock Solution:

Mass of this compoundVolume of DMSO to Add
1 mg0.2762 mL (276.2 µL)
5 mg1.3810 mL (1381.0 µL)

2. Weighing the Compound:

  • Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh the calculated mass (e.g., 3.62 mg) of this compound powder and transfer it into the tared tube.

3. Dissolution:

  • Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 3.62 mg) to the tube containing the powder.

  • Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution to ensure all solid has dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[4][5] Gentle warming (up to 37°C) can also aid dissolution, but check for compound stability if this method is used.[6]

4. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[6][7]

  • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[4][5] Protect from light.

5. Preparation of Working Solutions:

  • When preparing for an experiment, thaw a single aliquot of the stock solution.

  • Perform serial dilutions of the DMSO stock solution in your aqueous buffer or cell culture medium. It is recommended to first make intermediate dilutions in DMSO before the final dilution into the aqueous medium to prevent precipitation.[8]

  • Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced toxicity or artifacts. [6][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Workflow Visualization

The following diagram illustrates the key steps for preparing the this compound stock solution.

Stock_Solution_Workflow start Start calculate 1. Calculate Mass (e.g., 3.62 mg for 1 mL of 10 mM) start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Dissolve Compound (Vortex / Sonicate) add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -80°C aliquot->store end Ready for Use store->end

Caption: Experimental workflow for this compound stock solution preparation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of PTP1B-IN-3, a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The provided protocols are based on published studies and are intended to serve as a starting point for researchers. Optimization may be required for specific mouse models and experimental goals.

Introduction to this compound

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition has emerged as a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers. This compound is a potent inhibitor of PTP1B with an IC50 of 120 nM. It has demonstrated efficacy in mouse models of diabetes and cancer, exhibiting good oral bioavailability and a favorable pharmacokinetic profile.[1][2]

PTP1B Signaling Pathways

PTP1B primarily exerts its effects by dephosphorylating key proteins in the insulin and leptin signaling cascades. Understanding these pathways is crucial for designing and interpreting experiments with this compound.

Insulin Signaling Pathway

PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating downstream signaling that leads to glucose uptake and utilization. Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.

Insulin_Signaling cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS P PTP1B PTP1B PTP1B->IR -P PTP1B->IRS -P PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor. This can impact appetite and energy expenditure.

Leptin_Signaling cluster_cell Cell Membrane Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 P PTP1B PTP1B PTP1B->JAK2 -P STAT3 STAT3 JAK2->STAT3 P Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B

Caption: Leptin signaling pathway and the inhibitory role of PTP1B.

Recommended Dosages and Administration Routes

The dosage of this compound can vary depending on the mouse model and the intended therapeutic effect. Below is a summary of dosages for this compound and other PTP1B inhibitors from published studies.

InhibitorDosageAdministration RouteMouse ModelReference
This compound 30 mg/kg/day for 21 daysOralNDL2 Ptpn1 transgenic miceMedchemExpress, TargetMol[1][2]
PTP1B-IN-1 5 mg/kgIntraperitonealSubarachnoid Hemorrhage (SAH)MDPI[3]
CX08005 50-200 mg/kg/dayOralDiet-Induced Obese (DIO), KKAyPubMed Central[1]
Trodusquemine 1 mg/kg for 5 weeksIntraperitonealAlzheimer's Disease (PLB4)PubMed
PTP1B ASO 2.5-25 mg/kgIntraperitonealob/ob, db/dbProceedings of the National Academy of Sciences

Experimental Protocols

Preparation of this compound for Administration

For Oral Administration:

  • Vehicle Preparation: A common vehicle for oral gavage is 0.5% (w/v) methylcellulose (B11928114) (MC) in sterile water.

  • This compound Suspension:

    • Weigh the required amount of this compound powder.

    • Create a homogenous suspension in the 0.5% MC vehicle.

    • Vortex thoroughly before each administration to ensure uniform suspension.

For Intraperitoneal (IP) Injection:

  • Vehicle Preparation: A common vehicle for IP injection is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • This compound Solution:

    • Dissolve this compound in the vehicle.

    • Ensure complete dissolution. Gentle warming and sonication may be necessary.

    • Filter the solution through a 0.22 µm sterile filter before injection.

In Vivo Efficacy Study Workflow

The following workflow provides a general outline for assessing the efficacy of this compound in a diet-induced obese (DIO) mouse model.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization HFD High-Fat Diet Induction (8-12 weeks) Acclimatization->HFD Baseline Baseline Measurements (Body Weight, Glucose) HFD->Baseline Grouping Randomization into Groups (Vehicle, this compound) Baseline->Grouping Treatment Daily Dosing (Oral or IP) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring GTT Glucose Tolerance Test (GTT) Monitoring->GTT ITT Insulin Tolerance Test (ITT) GTT->ITT Sacrifice Euthanasia and Tissue Collection ITT->Sacrifice Analysis Biochemical and Molecular Analysis Sacrifice->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo mouse studies.

Glucose Tolerance Test (GTT) Protocol
  • Fast mice for 6 hours (with free access to water).

  • Record baseline blood glucose from a tail snip using a glucometer.

  • Administer a 2 g/kg body weight glucose solution via oral gavage.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Insulin Tolerance Test (ITT) Protocol
  • Fast mice for 4 hours (with free access to water).

  • Record baseline blood glucose.

  • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

Pharmacokinetic Properties of this compound in Mice

Pharmacokinetic data is essential for designing dosing regimens.

ParameterValue in DIO Mice
Bioavailability (F) 24% (oral)
Clearance (CL) 0.71 mL/kg/min
Half-life (t1/2) 6 hours

Data from MedchemExpress and TargetMol for this compound (compound 3g).[1][2]

Concluding Remarks

This compound is a valuable tool for investigating the role of PTP1B in various physiological and pathological processes. The protocols and data presented here provide a foundation for conducting in vivo studies. Researchers should carefully consider the specific aims of their study to select the most appropriate mouse model, dosage, and administration route. It is always recommended to perform pilot studies to determine the optimal experimental conditions.

References

Oral Administration Protocol for PTP1B-IN-3 in Mice: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for type 2 diabetes, obesity, and certain cancers. PTP1B-IN-3 is a potent and orally active inhibitor of PTP1B, also showing inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP).[1][2] This document provides detailed application notes and protocols for the oral administration of this compound in mouse models based on available preclinical data.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound in mice.

Table 1: Pharmacokinetic Properties of this compound in Diet-Induced Obese (DIO) Mice [1][2]

ParameterValue
Oral Bioavailability (F)24%
Clearance (CL)0.71 mL/kg/min
Elimination Half-life (t½)6 hours

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice (Oral Administration) [1]

Dose (mg/kg)Inhibition of Glucose Excursion
160%
380%
10100%
ED₅₀ ~0.8 mg/kg

Table 3: In Vivo Efficacy of this compound in NDL2 Ptpn1+/+ Transgenic Mice (Oral Administration) [1][2]

Dose (mg/kg)Dosing RegimenPrimary OutcomeResult
30Daily for 21 daysTumor-free days (T₅₀)Extended from 28 days (vehicle) to 75 days

Signaling Pathway

PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating key activated proteins. Inhibition of PTP1B by this compound is expected to enhance these signaling cascades.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor Leptin->LR JAK2 JAK2 LR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B->JAK2 Dephosphorylates PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B Inhibits

Caption: this compound inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the acute effect of orally administered this compound on glucose homeostasis.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Diet-Induced Obese (DIO) mice (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer this compound orally at desired doses (e.g., 1, 3, 10 mg/kg) or vehicle to respective groups. The compound should be administered 2 hours before the glucose challenge.[1]

  • At t=120 minutes post-drug administration, administer a glucose solution orally (oral gavage).

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.

Protocol 2: Chronic Efficacy Study in a Transgenic Mouse Model of Cancer

Objective: To assess the long-term therapeutic effect of this compound on tumor development.

Materials:

  • This compound

  • Vehicle

  • NDL2 Ptpn1+/+ transgenic mice (or other relevant tumor models)

  • Oral gavage needles

  • Calipers for tumor measurement

Procedure:

  • Enroll age-matched NDL2 Ptpn1+/+ transgenic mice into treatment and control groups.

  • Administer this compound orally at a dose of 30 mg/kg or vehicle daily.[1][2]

  • Monitor the mice regularly for tumor onset by visual inspection and palpation.

  • Once tumors are detectable, measure tumor volume (e.g., three times a week) using calipers (Volume = 0.5 x length x width²).

  • Continue the treatment for a predefined period (e.g., 21 days).[1][2]

  • Record the time to tumor onset for each mouse and calculate the median tumor-free days (T₅₀).

  • Monitor body weight and overall health of the mice throughout the study.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo study involving the oral administration of this compound to mice.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis animal_model Select Animal Model (e.g., DIO mice, Transgenic mice) group_allocation Randomize Animals into Treatment and Control Groups animal_model->group_allocation compound_prep Prepare this compound Formulation and Vehicle compound_prep->group_allocation dosing Oral Administration of This compound or Vehicle group_allocation->dosing data_collection Collect Data (e.g., Blood Glucose, Tumor Volume, Body Weight) dosing->data_collection health_monitoring Monitor Animal Health dosing->health_monitoring data_analysis Statistical Analysis of Data data_collection->data_analysis health_monitoring->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: A typical workflow for in vivo studies with this compound in mice.

References

Application Note: Detecting the Effects of PTP1B-IN-3 on Akt Phosphorylation using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway. It acts by dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), thereby attenuating downstream signaling cascades, including the PI3K/Akt pathway.[1] Inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity by enhancing insulin sensitivity.[1][2] The PI3K/Akt signaling pathway is crucial for cell survival, growth, and metabolism. Akt, a serine/threonine kinase, is activated by phosphorylation at Threonine 308 (Thr308) and Serine 473 (Ser473).[3]

PTP1B-IN-3 is a potent and orally active inhibitor of PTP1B with a reported IC50 of 120 nM for both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP).[3][4][5] By inhibiting PTP1B, this compound is expected to increase the phosphorylation of the insulin receptor and IRS-1, leading to the subsequent activation of Akt. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the effects of this compound on Akt phosphorylation at Ser473 in a cell-based assay.

Principle

This protocol describes the treatment of a suitable cell line with this compound to inhibit PTP1B activity. Following treatment, cells are lysed, and the protein concentration is determined. Equal amounts of protein from each sample are then separated by SDS-PAGE and transferred to a membrane. The membrane is probed with specific primary antibodies against phosphorylated Akt (p-Akt Ser473) and total Akt. The total Akt signal is used as a loading control to normalize the p-Akt signal. Subsequent incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate allows for the detection and quantification of the protein bands. Densitometric analysis of the Western blot bands is used to determine the fold change in Akt phosphorylation upon treatment with this compound.

Data Presentation

The following table summarizes representative quantitative data from a Western blot experiment designed to assess the effect of this compound on Akt phosphorylation. The data is presented as the ratio of phosphorylated Akt (p-Akt) to total Akt, normalized to the vehicle control.

Treatment GroupConcentration (µM)p-Akt/Total Akt Ratio (Normalized Fold Change)
Vehicle Control (DMSO)-1.0
This compound11.8
This compound53.2
This compound104.5

Note: The data presented in this table is representative and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and this compound batch.

Signaling Pathway Diagram

PTP1B_Akt_Signaling_Pathway cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PTP1B PTP1B IR->PTP1B dephosphorylates PI3K PI3K IRS1->PI3K activates IRS1->PTP1B dephosphorylates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (Thr308) pAkt p-Akt (Ser473) Akt->pAkt further phosphorylation Downstream Downstream Cellular Responses (e.g., Glucose Uptake) pAkt->Downstream promotes PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B inhibits

Caption: PTP1B-Akt Signaling Pathway.

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Cell Seeding & Culture B Serum Starvation A->B C Treatment with this compound or Vehicle Control B->C D Cell Lysis & Protein Extraction C->D E Protein Quantification (BCA Assay) D->E F Sample Preparation for SDS-PAGE (with Laemmli buffer) E->F G SDS-PAGE F->G H Protein Transfer to PVDF Membrane G->H I Blocking with 5% BSA in TBST H->I J Primary Antibody Incubation (anti-p-Akt & anti-total Akt) I->J K Washing with TBST J->K L Secondary Antibody Incubation (HRP-conjugated) K->L M Washing with TBST L->M N Chemiluminescent Signal Detection M->N O Image Acquisition N->O P Densitometry Analysis O->P Q Normalization of p-Akt to Total Akt P->Q

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cell line with an active insulin signaling pathway (e.g., HepG2, MCF-7, or 3T3-L1 adipocytes).

  • This compound: (CAS No. 809272-64-8)

  • Dimethyl sulfoxide (B87167) (DMSO): Vehicle for this compound.

  • Cell Culture Medium: As recommended for the chosen cell line.

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE Running Buffer

  • Transfer Buffer

  • Polyvinylidene difluoride (PVDF) membranes

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473) antibody

    • Rabbit anti-total Akt antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent Substrate (ECL)

  • Deionized Water

Equipment
  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microcentrifuge

  • Spectrophotometer or plate reader

  • SDS-PAGE and Western blot apparatus

  • Power supply

  • Chemiluminescence imaging system

Protocol

1. Cell Culture and Treatment

a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Culture the cells in their recommended growth medium. c. Once the desired confluency is reached, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal Akt phosphorylation. d. Prepare stock solutions of this compound in DMSO. A 10 mM stock solution is recommended. e. Prepare working solutions of this compound in a serum-free medium at the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group. f. Treat the cells with the working solutions of this compound or vehicle control for a predetermined time (e.g., 1-4 hours). The optimal treatment time should be determined empirically. g. To stimulate the insulin signaling pathway, add insulin (e.g., 100 nM) to all wells for the last 15-30 minutes of the this compound treatment period.

2. Cell Lysis and Protein Quantification

a. After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube. This is the protein extract. g. Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting

a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x. c. Denature the samples by heating at 95°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. e. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. f. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunodetection

a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically (e.g., 1:1000). c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation (e.g., 1:5000). e. Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection and Analysis

a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Acquire the chemiluminescent signal using an imaging system. d. To probe for total Akt, the membrane can be stripped and re-probed with the total Akt antibody, following steps 4b to 5c. e. Quantify the band intensities using densitometry software. f. Normalize the p-Akt signal to the total Akt signal for each sample. g. Express the results as a fold change relative to the vehicle-treated control.

Troubleshooting

  • No or weak p-Akt signal:

    • Ensure the cell line has an active insulin signaling pathway.

    • Optimize the insulin stimulation time and concentration.

    • Confirm the addition of phosphatase inhibitors to the lysis buffer.

    • Increase the primary antibody concentration or incubation time.

  • High background:

    • Increase the number and duration of the washing steps.

    • Optimize the blocking conditions (time and blocking agent).

    • Decrease the primary or secondary antibody concentration.

  • Non-specific bands:

    • Ensure the specificity of the primary antibody.

    • Optimize antibody concentrations.

    • Use a fresh blocking buffer.

References

PTP1B-IN-3 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTP1B-IN-3 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) and leptin signaling pathways.[1][2] Its role in modulating these pathways makes it a valuable tool for research in diabetes, obesity, and oncology.[2][3] These application notes provide detailed information on the stability, storage, and handling of this compound, along with protocols for its use and analysis.

Chemical and Physical Properties

This compound, also known as [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, possesses the following properties:[3]

PropertyValue
Molecular Formula C₁₂H₇BrF₂NO₃P
Molecular Weight 362.06 g/mol
CAS Number 809272-64-8
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in DMSO

Stability and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions and stability data.

FormStorage ConditionStability Period
Solid (Powder) -20°C, protected from light3 years
4°C, protected from light2 years
In Solvent (DMSO) -80°C6 months
-20°C1 month

Note: Stock solutions should be prepared in anhydrous DMSO. For aqueous buffers, it is recommended to prepare fresh solutions daily from a DMSO stock. Avoid repeated freeze-thaw cycles of stock solutions.

Signaling Pathways

PTP1B plays a critical role in attenuating the signaling cascades initiated by insulin and leptin. By dephosphorylating key proteins in these pathways, PTP1B acts as a negative regulator. This compound inhibits this dephosphorylation, thereby enhancing insulin and leptin sensitivity.

Figure 1: this compound mechanism of action in insulin and leptin signaling pathways.

Experimental Protocols

Preparation of Stock Solutions
  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.362 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended in the stability table.

Stability-Indicating HPLC Method (Template for Validation)

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound. This method must be validated by the end-user for their specific instrumentation and conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Prepare this compound Solution (e.g., 1 mg/mL in mobile phase) stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralize/Stop Reaction stress->neutralize dilute Dilute to Working Concentration neutralize->dilute inject Inject Sample onto HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify this compound and Degradation Products integrate->quantify assess Assess Peak Purity quantify->assess end end assess->end Report Results

Figure 2: General workflow for a stability-indicating HPLC method.
  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

      • Solvent A: 0.1% Formic acid in water

      • Solvent B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

    • Injection Volume: 10 µL

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a 1 mg/mL solution of this compound with 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Treat a 1 mg/mL solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat a 1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve in the mobile phase for analysis.

    • Photostability: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

  • Method Validation Parameters:

    • Specificity: The method should be able to resolve the this compound peak from any degradation products.

    • Linearity: Assess the detector response over a range of concentrations (e.g., 1-100 µg/mL).

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo.

    • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Assess the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Conclusion

This compound is a valuable research tool that requires careful handling and storage to ensure its stability and performance. The provided information and protocols are intended to guide researchers in the effective use and analysis of this compound. It is essential to validate the analytical methods for specific laboratory conditions to ensure accurate and reliable results.

References

Application Notes and Protocols: PTP1B-IN-3 Inhibition Assay Using p-Nitrophenyl Phosphate (pNPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] Overexpression of PTP1B is associated with insulin resistance and tumor progression.[1][2][4] Therefore, the identification and characterization of PTP1B inhibitors are of great interest in drug discovery. PTP1B-IN-3 is a potent and orally active inhibitor of PTP1B.[5][6] This document provides a detailed protocol for assaying the inhibitory activity of this compound against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP). The assay is based on the enzymatic hydrolysis of pNPP by PTP1B, which produces p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically at 405 nm.[4][7][8][9]

PTP1B Signaling Pathway

PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1).[1][10] This action attenuates the downstream signaling events, including the PI3K-Akt pathway, which is crucial for glucose uptake.[1] By inhibiting PTP1B, the insulin signaling pathway remains active, leading to enhanced glucose uptake and utilization.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B_mem PTP1B PTP1B_mem->IR dephosphorylates PTP1B_mem->IRS1 dephosphorylates Insulin Insulin Insulin->IR binds PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 promotes PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B_mem inhibits

Figure 1: PTP1B's role in negative regulation of the insulin signaling pathway.

Principle of the pNPP Assay

The enzymatic activity of PTP1B is determined by measuring the rate of pNPP hydrolysis. PTP1B catalyzes the removal of a phosphate group from pNPP, resulting in the formation of pNP. In an alkaline solution, pNP is ionized to the p-nitrophenolate anion, which has a distinct yellow color with a maximum absorbance at 405 nm. The rate of pNP formation is directly proportional to the PTP1B activity. The inhibition of PTP1B by this compound will lead to a decrease in the rate of pNP production.

Quantitative Data Summary

The inhibitory potency of this compound against PTP1B is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

InhibitorTargetIC50 (nM)Assay Substrate
This compoundPTP1B120pNPP
This compoundTCPTP120pNPP

Table 1: Inhibitory activity of this compound against PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP). Data sourced from MedchemExpress.[5]

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key kinetic parameters for the PTP1B-catalyzed hydrolysis of pNPP.

EnzymeSubstrateKm (mM)kcat (s-1)
Wild Type PTP1BpNPP0.58 ± 0.0124.4 ± 0.4

Table 2: Kinetic parameters for human PTP1B with pNPP as the substrate at pH 5.5 and 25°C. Data sourced from a study on PTP1B reaction mechanisms.[11]

Experimental Protocols

Materials and Reagents
  • Recombinant Human PTP1B (catalytic domain)

  • This compound

  • p-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT (Dithiothreitol). Note: The optimal pH for PTP1B activity can vary, and some protocols suggest a pH around 6.0-7.0.[12][13]

  • Stop Solution: 2 M NaOH

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl sulfoxide (B87167) (DMSO)

Experimental Workflow

The following diagram outlines the key steps in the PTP1B inhibition assay.

Experimental_Workflow A Prepare Reagents (Buffer, PTP1B, pNPP, this compound) B Add Assay Buffer to wells A->B C Add this compound dilutions (or DMSO for control) B->C D Add PTP1B enzyme C->D E Pre-incubate at 37°C for 10-15 min D->E F Initiate reaction by adding pNPP E->F G Incubate at 37°C for 15-30 min F->G H Stop reaction with NaOH G->H I Measure Absorbance at 405 nm H->I J Data Analysis (Calculate % inhibition and IC50) I->J

Figure 2: Step-by-step workflow for the PTP1B inhibition assay.
Detailed Procedure

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C. Add DTT fresh on the day of the experiment.

    • Reconstitute recombinant PTP1B in the Assay Buffer to a stock concentration of 0.1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration (e.g., 0.5-1.0 µg/mL) in Assay Buffer.

    • Prepare a 10 mM stock solution of pNPP in the Assay Buffer. Store in the dark at -20°C.

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Assay Protocol (96-well plate format):

    • Prepare serial dilutions of this compound from the stock solution in Assay Buffer. A typical concentration range to test would be from 0.1 nM to 10 µM to encompass the IC50 value. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

    • To each well of the microplate, add the following in order:

      • 50 µL of Assay Buffer

      • 10 µL of this compound dilution (or DMSO for the 100% activity control)

      • 20 µL of diluted PTP1B enzyme

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of 10 mM pNPP to each well. The final reaction volume will be 100 µL.

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding 100 µL of 2 M NaOH to each well. The development of a yellow color indicates the formation of pNP.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Controls:

    • 100% Activity Control (No Inhibitor): Contains all reaction components except the inhibitor, which is replaced with an equal volume of DMSO.

    • Blank (No Enzyme): Contains all reaction components except the enzyme, which is replaced with an equal volume of Assay Buffer. This is used to subtract the background absorbance from pNPP auto-hydrolysis.

Data Analysis
  • Correct the absorbance readings by subtracting the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Absorbance of test well / Absorbance of 100% activity control)] x 100

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

The following diagram illustrates the expected relationship between inhibitor concentration and enzyme activity.

Inhibition_Logic cluster_input Input Variable cluster_process Enzymatic Reaction cluster_output Measured Output Inhibitor_Conc [this compound] (Log Scale) Enzyme_Activity PTP1B Activity (% of Control) Inhibitor_Conc->Enzyme_Activity inversely affects Absorbance Absorbance at 405 nm Enzyme_Activity->Absorbance directly proportional to

Figure 3: Logical relationship in the PTP1B inhibition assay.

Conclusion

This protocol provides a robust and reproducible method for assessing the inhibitory activity of this compound against PTP1B using the pNPP substrate. The assay is suitable for high-throughput screening of potential PTP1B inhibitors and for detailed kinetic characterization of lead compounds in drug discovery programs targeting metabolic diseases and cancer.

References

Application Notes and Protocols: Measuring PTP1B-IN-3 Effects on Insulin Receptor Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin (B600854) signaling pathway, primarily through the dephosphorylation of the insulin receptor (IR) and its substrates.[1][2][3][4] Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity.[2][4][5] PTP1B-IN-3 is a potent, orally active inhibitor of PTP1B.[6] These application notes provide detailed protocols for assessing the cellular effects of this compound on insulin receptor phosphorylation. The provided methodologies include a cell-based insulin receptor phosphorylation assay and a western blot protocol for the specific detection of phosphorylated IR.

Introduction to PTP1B and Insulin Signaling

The insulin receptor is a transmembrane protein that, upon binding to insulin, undergoes autophosphorylation on specific tyrosine residues.[7][8] This autophosphorylation initiates a downstream signaling cascade, leading to glucose uptake and other metabolic effects.[3][7] PTP1B acts as a key negative regulator by dephosphorylating the activated insulin receptor, thereby attenuating the insulin signal.[3][4] Inhibition of PTP1B is expected to enhance and prolong insulin-stimulated IR phosphorylation, leading to improved insulin sensitivity.[4] this compound has been identified as a potent inhibitor of PTP1B with an IC50 of 120 nM.[6]

Key Concepts and Signaling Pathway

The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor. This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways. PTP1B directly counteracts this process by dephosphorylating the insulin receptor.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane IR Insulin Receptor pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation Insulin Insulin Insulin->IR Binds PTP1B PTP1B PTP1B->pIR Inhibits PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B Inhibits pIR->IR Dephosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt) pIR->Downstream Activates Glucose Glucose Uptake Downstream->Glucose Promotes Cell_Assay_Workflow A 1. Seed Cells B 2. Serum Starve A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with Insulin C->D E 5. Lyse Cells D->E F 6. Analyze by Western Blot or ELISA E->F

References

Application Notes and Protocols for Studying PTP1B-IN-3 in Diet-Induced Obese Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of PTP1B-IN-3, a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in a diet-induced obese (DIO) mouse model. PTP1B is a key negative regulator of both insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity. These application notes offer detailed experimental protocols for inducing obesity in mice, assessing the in vivo efficacy of this compound on metabolic parameters, and analyzing its molecular mechanism of action in relevant tissues. The provided methodologies, data presentation tables, and workflow diagrams are intended to facilitate the standardized and rigorous investigation of this compound and other PTP1B inhibitors.

Introduction

Obesity and type 2 diabetes are global health crises characterized by insulin and leptin resistance. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of the signaling pathways for both of these hormones. By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade, PTP1B attenuates their downstream effects. Inhibition of PTP1B is therefore a promising therapeutic strategy to enhance insulin and leptin sensitivity.

This compound is a potent and orally bioavailable inhibitor of PTP1B. This document outlines a comprehensive experimental framework to investigate the therapeutic potential of this compound in a physiologically relevant diet-induced obese (DIO) mouse model, which closely mimics the etiology of human obesity and metabolic syndrome. The following sections provide detailed protocols for animal model generation, compound administration, metabolic phenotyping, and molecular analysis of key signaling pathways.

Signaling Pathways

To understand the mechanism of action of this compound, it is crucial to visualize its impact on the insulin and leptin signaling pathways.

Figure 1: Insulin Signaling Pathway and the Role of this compound.

leptin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 JAK2 LepR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PTP1B PTP1B PTP1B->JAK2 dephosphorylates POMC POMC Transcription STAT3->POMC promotes PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B

Figure 2: Leptin Signaling Pathway and the Role of this compound.

Experimental Design and Workflow

A well-structured experimental plan is essential for obtaining robust and reproducible data. The following workflow outlines the key stages of the study.

experimental_workflow cluster_setup Phase 1: Model Generation (16 weeks) cluster_treatment Phase 2: Treatment (3 weeks) cluster_analysis Phase 3: Metabolic & Molecular Analysis Acclimatization Week 0: Acclimatization (C57BL/6J mice, 6 weeks old) Diet Weeks 1-16: Diet Induction (High-Fat Diet vs. Chow Diet) Acclimatization->Diet Grouping Week 16: Randomization into Treatment Groups Diet->Grouping Treatment Weeks 17-19: Daily Oral Gavage (Vehicle or this compound) Grouping->Treatment Monitoring Weekly Monitoring: Body Weight & Food Intake Treatment->Monitoring GTT Week 19: Glucose Tolerance Test (GTT) Monitoring->GTT ITT Week 20: Insulin Tolerance Test (ITT) GTT->ITT Sacrifice Week 20: Euthanasia & Tissue Collection (Liver, Adipose Tissue) ITT->Sacrifice Histo Histological Analysis (H&E Staining) Sacrifice->Histo WB Western Blot Analysis (p-IR, p-Akt, p-JAK2, p-STAT3) Sacrifice->WB

Figure 3: Experimental Workflow for Evaluating this compound.

Materials and Methods

Animals and Diet
  • Animals: Male C57BL/6J mice, 6 weeks of age.

  • Housing: Mice should be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Acclimatize mice for one week prior to the start of the study.

  • Diets:

    • Control Diet (Chow): Standard rodent chow (e.g., 10% kcal from fat).

    • High-Fat Diet (HFD): Purified diet with 60% kcal from fat.

This compound Formulation and Administration
  • Compound: this compound (CAS: 809272-64-8).

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dosage: Based on previous studies, a starting dose of 30 mg/kg body weight is recommended.[1][2] Dose-response studies (e.g., 1, 3, 10, 30 mg/kg) can also be performed.[3]

  • Administration: Administer daily via oral gavage for 21 days.[1][2]

Experimental Groups
GroupDietTreatment
1ChowVehicle
2HFDVehicle
3HFDThis compound (30 mg/kg)

Experimental Protocols

Induction of Obesity
  • At 7 weeks of age, randomly assign mice to either the Chow or HFD group.

  • Provide the respective diets for 16 weeks.

  • Monitor body weight and food intake weekly.

Glucose Tolerance Test (GTT)

Materials:

  • D-glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Restraining device

  • Syringes and needles

Protocol:

  • Fast mice for 6 hours with free access to water.

  • Record baseline blood glucose from a tail snip (time 0).

  • Administer D-glucose (2 g/kg body weight) via intraperitoneal (IP) injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Insulin Tolerance Test (ITT)

Materials:

  • Human insulin solution (0.75 U/kg in sterile saline)

  • Glucometer and test strips

  • Restraining device

  • Syringes and needles

Protocol:

  • Fast mice for 4-6 hours with free access to water.

  • Record baseline blood glucose from a tail snip (time 0).

  • Administer human insulin (0.75 U/kg body weight) via IP injection.

  • Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.

Tissue Collection and Processing
  • At the end of the treatment period, euthanize mice by CO2 asphyxiation followed by cervical dislocation.

  • Collect blood via cardiac puncture for plasma analysis (e.g., insulin, lipids).

  • Dissect and weigh liver and various adipose tissue depots (e.g., epididymal, subcutaneous).

  • For histology, fix a portion of the liver and adipose tissue in 10% neutral buffered formalin.

  • For Western blot analysis, snap-freeze tissue samples in liquid nitrogen and store at -80°C.

Histological Analysis
  • Process formalin-fixed tissues, embed in paraffin, and section at 5 µm.

  • Perform Hematoxylin and Eosin (H&E) staining to assess liver steatosis and adipocyte size.

Western Blot Analysis

Reagents:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., p-IR, total IR, p-Akt, total Akt, p-JAK2, total JAK2, p-STAT3, total STAT3, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Homogenize frozen liver and adipose tissue in RIPA buffer.

  • Centrifuge lysates and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Block membranes for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Metabolic Parameters

ParameterChow + VehicleHFD + VehicleHFD + this compound
Initial Body Weight (g)
Final Body Weight (g)
Body Weight Gain (g)
Daily Food Intake (g)
Liver Weight (g)
Adipose Tissue Weight (g)
Fasting Blood Glucose (mg/dL)
Fasting Plasma Insulin (ng/mL)

Table 2: Glucose and Insulin Tolerance Tests

ParameterChow + VehicleHFD + VehicleHFD + this compound
GTT AUC (mg/dLmin)
ITT AUC (mg/dLmin)

Table 3: Western Blot Densitometry (Fold Change vs. HFD + Vehicle)

Protein RatioLiverAdipose Tissue
p-IR / Total IR
p-Akt / Total Akt
p-JAK2 / Total JAK2
p-STAT3 / Total STAT3

Conclusion

These application notes and protocols provide a robust framework for the in vivo evaluation of this compound in a diet-induced obese mouse model. By following these detailed procedures, researchers can effectively assess the therapeutic potential of PTP1B inhibitors for the treatment of obesity and type 2 diabetes. The combination of metabolic phenotyping and molecular analysis will provide critical insights into the efficacy and mechanism of action of these promising compounds.

References

Troubleshooting & Optimization

Troubleshooting PTP1B-IN-3 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with PTP1B-IN-3 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?

A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several steps you can take to address this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.

  • Optimize DMSO Concentration: While minimizing DMSO is often a goal, a slightly higher final concentration (e.g., up to 1% or higher, cell-line permitting) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Different Solvent System: Consider preparing your working solution using a co-solvent system. For in vivo studies, formulations with PEG300, Tween-80, or SBE-β-CD have been used to solubilize this compound.[1][2] These can be adapted for in vitro assays.

  • Adjust the pH of Your Buffer: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values for your buffer may improve the solubility of this compound.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A solubility of up to 50 mg/mL (138.10 mM) in DMSO has been reported, which may require ultrasonication to fully dissolve.[3]

Q3: How should I store my this compound stock solution?

A3: For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: Can I sonicate my this compound solution to help it dissolve?

A4: Yes, sonication can be used to aid the dissolution of this compound, particularly when preparing high-concentration stock solutions in DMSO.[3] If precipitation occurs upon dilution into an aqueous buffer, gentle warming and sonication may also help to redissolve the compound.[1]

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Buffer

Problem: After diluting a DMSO stock of this compound into a phosphate-buffered saline (PBS) solution for an in vitro assay, a precipitate is observed.

Workflow for Troubleshooting Precipitation:

G cluster_start Start: Precipitate Observed cluster_step1 Step 1: Concentration cluster_step2 Step 2: Co-solvents cluster_step3 Step 3: pH Optimization cluster_end Resolution Start Precipitate forms in aqueous buffer DecreaseConc Decrease final this compound concentration Start->DecreaseConc Initial approach UseCosolvent Prepare working solution with co-solvents (e.g., PEG300, Tween-80, SBE-β-CD) DecreaseConc->UseCosolvent If precipitation persists Resolved Solubility issue resolved DecreaseConc->Resolved If successful AdjustpH Test a range of buffer pH values to assess solubility UseCosolvent->AdjustpH For further optimization UseCosolvent->Resolved If successful AdjustpH->Resolved If successful

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent Assay Results

Problem: Variability in experimental results when using this compound. This could be linked to incomplete solubilization.

Experimental Protocol: Assessing and Optimizing this compound Solubility

This protocol provides a method to determine a suitable working concentration and buffer composition for this compound to ensure complete solubilization.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • Aqueous buffers (e.g., PBS, Tris) at various pH values (e.g., 6.0, 7.4, 8.0)

  • Co-solvents (optional): PEG300, Tween-80, SBE-β-CD

  • Microplate reader or spectrophotometer

  • 96-well clear bottom plates

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Use sonication if necessary to ensure it is fully dissolved.[3]

  • Serial Dilution in DMSO:

    • Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilution in Aqueous Buffer:

    • In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer. This will create a range of final this compound concentrations with a final DMSO concentration of 2%.

    • Prepare separate plates for each buffer condition you wish to test (e.g., different pH values or co-solvent compositions).

  • Visual and Spectrophotometric Analysis:

    • Visually inspect the wells for any signs of precipitation immediately after dilution and after a short incubation period (e.g., 30 minutes) at the experimental temperature.

    • Measure the absorbance of each well at a wavelength where this compound absorbs (if known) or at a wavelength prone to light scattering due to precipitates (e.g., 600 nm). An increase in absorbance can indicate precipitation.

  • Determine the Optimal Conditions:

    • The highest concentration that remains clear (both visually and by absorbance) represents the approximate aqueous solubility under those specific buffer conditions. Select a working concentration well below this limit for your assays.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventConcentrationNotesReference
DMSO50 mg/mL (138.10 mM)Sonication may be required.[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (6.90 mM)Clear solution.[1][2]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.90 mM)Clear solution.[1][2]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (6.90 mM)Clear solution.[1][2]

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both the insulin (B600854) and leptin signaling pathways. It acts by dephosphorylating and thereby inactivating the insulin receptor (IR) and Janus kinase 2 (JAK2), a critical component of the leptin receptor (LEPR) signaling cascade.[4][5][6] Inhibition of PTP1B is a therapeutic strategy to enhance insulin and leptin sensitivity.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR Binds JAK2 JAK2 LEPR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression Regulates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B Inhibits

Caption: PTP1B's role in insulin and leptin signaling pathways.

References

How to prevent PTP1B-IN-3 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTP1B-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of precipitation in cell culture media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your cell culture media can significantly impact your experimental results. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: this compound precipitates out of solution when added to cell culture media.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Improper Dissolution of Stock Solution This compound is a hydrophobic compound with poor aqueous solubility. It is crucial to first dissolve it in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. Ensure the compound is completely dissolved in 100% DMSO before any serial dilutions. The use of an ultrasonic bath can aid in dissolution.[1]
High Final Concentration of this compound The final concentration of this compound in the cell culture media may exceed its solubility limit in the aqueous environment. Determine the optimal, non-precipitating concentration by performing a solubility test in your specific cell culture medium.
High Final Concentration of DMSO While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also cause the compound to precipitate when diluted in aqueous media. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final DMSO concentration at or below 0.1% to minimize cytotoxicity and precipitation.[2][3][4]
Incorrect Dilution Method Abruptly diluting the high-concentration DMSO stock solution into the aqueous cell culture medium can cause the compound to "crash out" of solution. A serial dilution approach is recommended. First, prepare an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume.
Temperature Fluctuations Temperature changes can affect the solubility of the compound. Always use pre-warmed cell culture media (37°C) when preparing your final working solutions. Avoid repeated freeze-thaw cycles of the stock solution.
Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can potentially interact with this compound and contribute to precipitation. If you suspect this is an issue, consider reducing the serum concentration or using a serum-free medium for a short duration during the inhibitor treatment, if your cell line can tolerate it.

Experimental Workflow for Preparing this compound Working Solution

This workflow is designed to minimize the risk of precipitation when preparing this compound for cell culture experiments.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_treatment Cell Treatment stock_prep Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mM). Use sonication if necessary. aliquot Aliquot into single-use tubes. stock_prep->aliquot store Store at -20°C or -80°C. aliquot->store thaw Thaw a single aliquot of stock solution. intermediate Prepare an intermediate dilution in pre-warmed (37°C) complete cell culture medium. thaw->intermediate final Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired concentration. intermediate->final add_to_cells Add the final working solution to the cells and gently mix. final->add_to_cells incubate Incubate for the desired duration. add_to_cells->incubate ptp1b_pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene Gene Transcription STAT3->Gene PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B inhibits

References

Technical Support Center: Optimizing PTP1B-IN-3 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of PTP1B-IN-3 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally active allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP). By binding to an allosteric site, it induces a conformational change in the enzyme that locks the WPD loop in an open, inactive state, preventing it from dephosphorylating its substrates.[1][2] This leads to the sustained phosphorylation of downstream signaling molecules.

Q2: What is the IC50 of this compound?

A2: The reported half-maximal inhibitory concentration (IC50) of this compound is 120 nM for both purified PTP1B and TCPTP enzymes.[3] It is important to note that the effective concentration in a cell-based assay (often referred to as EC50 or GI50) will likely be higher due to factors such as cell permeability and cellular metabolism.

Q3: What is a recommended starting concentration for this compound in a cell-based assay?

A3: For initial experiments, a concentration range of 1 µM to 20 µM is a reasonable starting point. This range is based on effective concentrations reported for other specific PTP1B inhibitors in various cancer cell lines. Optimization will be necessary for your specific cell line and assay.

Q4: How does PTP1B inhibition affect the JAK/STAT signaling pathway?

A4: PTP1B is a negative regulator of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[4][5] PTP1B can dephosphorylate and inactivate JAK2, which in turn prevents the phosphorylation and activation of STAT3.[4][5] Therefore, inhibition of PTP1B with an inhibitor like this compound is expected to increase the phosphorylation of STAT3 (p-STAT3).

Troubleshooting Guides

Issue 1: No or weak inhibition of PTP1B activity observed.

Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration The effective concentration in a cellular context can be significantly higher than the enzymatic IC50. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM).
Incorrect Assay Conditions Ensure that the assay buffer, pH, and temperature are optimal for both the cells and the inhibitor's activity.
Cell Line Insensitivity The expression level of PTP1B can vary between cell lines. Confirm PTP1B expression in your cell line of interest via western blot or qPCR.
Inhibitor Degradation Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Issue 2: High cytotoxicity observed at expected effective concentrations.

Possible Cause Troubleshooting Step
Off-target Effects At higher concentrations, inhibitors can have off-target effects leading to cytotoxicity. Lower the concentration and/or reduce the incubation time.
Cell Line Sensitivity Some cell lines may be more sensitive to PTP1B inhibition or the inhibitor compound itself. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range for your specific cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%).

Issue 3: Inconsistent results in p-STAT3 western blotting.

Possible Cause Troubleshooting Step
Low Basal p-STAT3 Levels In some cell lines, the basal level of STAT3 phosphorylation is low. Consider stimulating the cells with a known activator (e.g., IL-6 or leptin) to induce a robust p-STAT3 signal before or during inhibitor treatment.
Phosphatase Activity in Lysate Ensure that phosphatase inhibitors are included in the cell lysis buffer to preserve the phosphorylation status of proteins during sample preparation.[6]
Suboptimal Antibody Dilution Optimize the primary and secondary antibody concentrations for your specific western blot protocol.
Protein Loading Ensure equal protein loading across all lanes of the gel by performing a protein quantification assay (e.g., BCA assay).

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PTP1B120
TCPTP120
Data is for purified enzyme assays.[3]

Table 2: Suggested Starting Concentrations of PTP1B Inhibitors for Cell-Based Assays

Cell LineAssay TypeInhibitorEffective Concentration (µM)Reference
Glioblastoma (LN229, U-87 MG, U251)Cell ProliferationClaramine, Trodusquemine2
Breast Epithelial (D492)Cell Proliferation/SurvivalSpecific PTP1B Inhibitor8 - 16
Colorectal, Ovarian, GlioblastomaCell Adhesion, Migration, InvasionClaramine2
Note: These concentrations are for other PTP1B inhibitors and should be used as a starting point for optimizing this compound concentration in your specific experimental setup.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.

Western Blotting for p-STAT3
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. If necessary, stimulate with a cytokine like IL-6 for the last 15-30 minutes of treatment to induce STAT3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.

Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 2. Receptor Activation p-JAK2 p-JAK2 JAK2->p-JAK2 3. Autophosphorylation STAT3 STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 p-JAK2->STAT3 4. STAT3 Phosphorylation p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer 5. Dimerization PTP1B PTP1B PTP1B->p-JAK2 Dephosphorylation This compound This compound This compound->PTP1B Inhibition Gene_Transcription Gene_Transcription Ligand Ligand Ligand->Receptor 1. Ligand Binding p-STAT3_dimer->Gene_Transcription 6. Nuclear Translocation

Caption: PTP1B signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells in Plate Prepare_Inhibitor 2. Prepare this compound Dilutions Treat_Cells 3. Treat Cells with this compound Prepare_Inhibitor->Treat_Cells Incubate 4. Incubate for a Defined Period Treat_Cells->Incubate Viability_Assay A. Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Western_Blot B. Western Blot (p-STAT3) Incubate->Western_Blot Target_Engagement C. Target Engagement Assay (e.g., CETSA) Incubate->Target_Engagement

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Start Troubleshooting Problem What is the issue? Start->Problem No_Inhibition No/Weak Inhibition Problem->No_Inhibition No Effect High_Cytotoxicity High Cytotoxicity Problem->High_Cytotoxicity Cells Dying Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Variable Data Check_Concentration Increase Concentration Range No_Inhibition->Check_Concentration Check_PTP1B_Expression Verify PTP1B Expression No_Inhibition->Check_PTP1B_Expression Check_Inhibitor_Stability Check Inhibitor Stability No_Inhibition->Check_Inhibitor_Stability Lower_Concentration Lower Concentration/Time High_Cytotoxicity->Lower_Concentration Check_Solvent_Toxicity Verify Solvent Concentration High_Cytotoxicity->Check_Solvent_Toxicity Stimulate_Cells Stimulate p-STAT3 Pathway Inconsistent_Results->Stimulate_Cells Use_Phosphatase_Inhibitors Add Phosphatase Inhibitors to Lysate Inconsistent_Results->Use_Phosphatase_Inhibitors Optimize_Western Optimize Western Blot Protocol Inconsistent_Results->Optimize_Western

Caption: Troubleshooting decision tree for this compound experiments.

References

PTP1B-IN-3 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTP1B-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and navigating potential experimental challenges, with a focus on understanding and controlling for its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most well-characterized off-target of this compound?

The primary off-target of this compound is T-cell protein tyrosine phosphatase (TCPTP), also known as PTPN2. This compound inhibits both PTP1B and TCPTP with a similar potency, exhibiting an IC50 of 120 nM for both enzymes. This lack of selectivity is due to the high degree of homology (approximately 72-74%) between the catalytic domains of PTP1B and TCPTP.[1] Therefore, any cellular effects observed upon treatment with this compound could be due to the inhibition of PTP1B, TCPTP, or both.

Q2: What are the known signaling pathways affected by TCPTP, the primary off-target of this compound?

TCPTP is a critical regulator of various signaling pathways, and its inhibition can lead to a range of cellular effects. Key substrates and pathways regulated by TCPTP include:

  • JAK/STAT Pathway: TCPTP dephosphorylates and negatively regulates Janus kinases (JAK1 and JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5, and STAT6).[2][3][4] Inhibition of TCPTP can therefore lead to hyperactivation of these cytokine signaling pathways.

  • Receptor Tyrosine Kinases (RTKs): TCPTP dephosphorylates and modulates the activity of several RTKs, including the insulin (B600854) receptor (IR), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and colony-stimulating factor 1 receptor (CSF-1R).[2][5]

  • T-Cell Receptor (TCR) Signaling: In T-cells, TCPTP plays a crucial role in maintaining tolerance by attenuating TCR signaling.[6]

The diagram below illustrates the key signaling pathways regulated by both PTP1B and its primary off-target, TCPTP.

cluster_PTP1B PTP1B Substrates cluster_TCPTP TCPTP Substrates PTP1B_Substrates Insulin Receptor (IR) Leptin Receptor (JAK2) STAT3 TCPTP_Substrates IR EGFR VEGFR PDGFR JAK1, JAK3 STAT1, STAT3, STAT5, STAT6 PTP1B PTP1B PTP1B->PTP1B_Substrates Dephosphorylates TCPTP TCPTP TCPTP->TCPTP_Substrates Dephosphorylates PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B Inhibits PTP1B_IN_3->TCPTP Inhibits (Off-Target)

Figure 1: this compound inhibits both PTP1B and its primary off-target, TCPTP, affecting multiple downstream signaling pathways.

Troubleshooting Guide

Problem: I am observing a cellular phenotype with this compound, but I am unsure if it is due to PTP1B inhibition or an off-target effect.

This is a critical question when using a non-selective inhibitor. Here are several strategies to dissect the on-target versus off-target effects of this compound:

Solution 1: Genetic Knockdown or Knockout of PTP1B

  • Rationale: The most definitive way to confirm that a phenotype is PTP1B-dependent is to use cells where PTP1B expression is ablated (knockout) or significantly reduced (knockdown). If the phenotype observed with this compound is lost or significantly diminished in PTP1B-deficient cells, it strongly suggests an on-target effect. Conversely, if the phenotype persists, it is likely due to an off-target effect, primarily the inhibition of TCPTP.

  • Experimental Workflow:

    • Generate stable PTP1B knockout (e.g., using CRISPR/Cas9) or knockdown (e.g., using shRNA or siRNA) cell lines.

    • Validate the loss of PTP1B expression by Western blot or qPCR.

    • Treat wild-type and PTP1B-deficient cells with this compound at various concentrations.

    • Assess the phenotype of interest in both cell lines.

cluster_workflow Genetic Validation Workflow start Start generate_cells Generate PTP1B KO/KD and Wild-Type Cells start->generate_cells validate_ko Validate PTP1B Knockout/Knockdown generate_cells->validate_ko treat_cells Treat Cells with This compound validate_ko->treat_cells assess_phenotype Assess Phenotype treat_cells->assess_phenotype compare_results Compare Results assess_phenotype->compare_results on_target On-Target Effect compare_results->on_target Phenotype lost in KO/KD off_target Off-Target Effect compare_results->off_target Phenotype persists in KO/KD

Figure 2: Workflow for validating on-target effects of this compound using genetic approaches.

Solution 2: Use of Structurally Different and More Selective PTP1B Inhibitors

  • Rationale: Comparing the effects of this compound with other PTP1B inhibitors that have different chemical scaffolds and better selectivity profiles can provide valuable insights. If a more selective inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.

  • Experimental Approach:

    • Select a panel of PTP1B inhibitors with varying selectivity over TCPTP (see Table 1).

    • Treat cells with equimolar concentrations or concentrations normalized to their PTP1B IC50 values.

    • Compare the phenotypic outcomes.

Solution 3: Use of an Inactive Control Compound

  • Rationale: An inactive analog of this compound that is structurally similar but does not inhibit PTP1B or TCPTP is an essential negative control. This helps to rule out phenotypes caused by non-specific chemical properties of the compound scaffold.

  • Approach:

    • Synthesize or obtain an inactive analog. For this compound, which contains a difluoromethylphosphonic acid moiety crucial for binding to the catalytic site, a potential inactive analog could be one where this acidic group is replaced with a non-binding group, such as a methyl or an amide group.

    • Treat cells with the inactive control at the same concentrations as this compound. Any observed phenotype with the active compound but not the inactive control is more likely to be target-related.

Solution 4: Phosphoproteomics Analysis

  • Rationale: A global phosphoproteomics experiment can identify all cellular phosphorylation changes induced by this compound. By comparing the phosphoproteomes of wild-type and PTP1B-knockout cells treated with the inhibitor, you can distinguish between on-target and off-target phosphorylation events.

  • Experimental Outline:

    • Treat wild-type and PTP1B-knockout cells with this compound or vehicle.

    • Lyse cells, digest proteins, and enrich for phosphopeptides.

    • Analyze phosphopeptides by LC-MS/MS.

    • Identify and quantify changes in phosphorylation levels. Phosphorylation sites that change only in wild-type cells are likely PTP1B substrates. Sites that change in both wild-type and knockout cells are likely off-targets (e.g., TCPTP substrates).

Quantitative Data Summary

Table 1: Selectivity of Various PTP1B Inhibitors

InhibitorPTP1B IC50/KiTCPTP IC50/KiSelectivity (TCPTP/PTP1B)Other PTPs (IC50/Ki)
This compound 120 nM (IC50)120 nM (IC50)1-foldNot reported
Trodusquemine (MSI-1436)1 µM (IC50)224 µM (IC50)~224-fold[7][8][9]SHP2: ~1 µM
JTT-5510.22 µM (Ki)9.3 µM (Ki)~42-fold[3][4][8][10]CD45: >30 µM, LAR: >30 µM[4][8][10]
CinnGEL 2-methylester1.9 µM (IC50)Not reportedNot reportedNot reported
Ertiprotafib1.6 - 29 µM (IC50)Not reportedNot reportedPPARα/γ: ~1.4/1.1 µM (EC50), IKK-beta: 0.4 µM (IC50)[8]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful method to verify that this compound directly binds to PTP1B and TCPTP in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies against PTP1B and TCPTP)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11][12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration and normalize all samples.

    • Perform SDS-PAGE and Western blotting using antibodies specific for PTP1B and TCPTP.

  • Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Phosphoproteomics Workflow for Off-Target Identification

This protocol outlines a general workflow for identifying on- and off-target effects of this compound using quantitative mass spectrometry.

Materials:

  • Wild-type and PTP1B-knockout cells

  • This compound and DMSO

  • Lysis buffer (e.g., 8M urea-based) with protease and phosphatase inhibitors

  • DTT and iodoacetamide (B48618) for reduction and alkylation

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)[2][14]

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Grow wild-type and PTP1B-knockout cells and treat with this compound or DMSO.

    • Harvest and lyse the cells in a denaturing lysis buffer on ice.[2]

    • Quantify protein concentration.

  • Protein Digestion:

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Dilute the lysate to reduce the urea (B33335) concentration to <2M.

    • Digest proteins into peptides using trypsin overnight at 37°C.[2]

  • Phosphopeptide Enrichment:

    • Acidify the peptide mixture.

    • Enrich for phosphopeptides using TiO2 or IMAC beads/columns according to the manufacturer's protocol.

    • Elute the phosphopeptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Perseus) to identify and quantify phosphopeptides.

    • Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon this compound treatment in both wild-type and knockout cells.

cluster_phospho_workflow Phosphoproteomics Workflow start Cell Treatment (WT & PTP1B-KO) lysis Cell Lysis and Protein Digestion start->lysis enrichment Phosphopeptide Enrichment (TiO2/IMAC) lysis->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis and Quantification lcms->data_analysis interpretation Identify On- and Off-Target Phosphorylation Events data_analysis->interpretation

Figure 3: General workflow for identifying off-target effects of this compound using phosphoproteomics.

This technical support center provides a starting point for addressing the challenges associated with the off-target effects of this compound. By employing the suggested control experiments and protocols, researchers can more confidently interpret their results and elucidate the specific roles of PTP1B in their biological systems of interest.

References

Interpreting unexpected results in PTP1B-IN-3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PTP1B-IN-3 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator in several signaling pathways, including the insulin (B600854) and leptin signaling pathways.[2][3][4] By inhibiting PTP1B, this compound effectively enhances these signaling cascades. The primary mechanism involves blocking the dephosphorylation of key proteins such as the insulin receptor (IR), insulin receptor substrates (IRS), and Janus kinase 2 (JAK2).[2][3][5][6] This leads to prolonged activation of downstream signaling molecules like Akt and STAT3.[2][3][5]

Q2: this compound is described as an inhibitor of both PTP1B and TCPTP. What is the significance of this dual inhibition?

This compound has been shown to inhibit both PTP1B and T-cell protein tyrosine phosphatase (TCPTP) with similar potency (IC50 of 120 nM for both).[1] PTP1B and TCPTP are highly homologous, especially in their catalytic domains, which makes the development of highly selective inhibitors challenging.[7][8] This dual inhibition can be significant because both enzymes are involved in regulating insulin and leptin signaling.[4][9] Therefore, inhibiting both may lead to a more pronounced effect on these metabolic pathways. However, it also raises considerations about potential off-target effects, as TCPTP has distinct roles in immune regulation.[4][10]

Q3: What are the expected outcomes of this compound treatment in a typical cell-based assay?

In a typical cell-based experiment, treatment with this compound is expected to lead to:

  • Increased phosphorylation of PTP1B substrates: This includes the insulin receptor, IRS proteins, and JAK2.[2][3][5][6]

  • Enhanced downstream signaling: Increased phosphorylation and activation of proteins downstream of these receptors, such as Akt and STAT3.[2][3][5]

  • Cellular response changes: Depending on the cell type and context, this could manifest as increased glucose uptake, altered gene expression, or changes in cell proliferation and survival.[3]

Troubleshooting Guide: Interpreting Unexpected Results

Issue 1: No significant change in the phosphorylation status of target proteins (e.g., p-IR, p-JAK2, p-STAT3) after this compound treatment.
Potential Cause Troubleshooting Steps
Compound Inactivity Ensure proper storage of this compound (-80°C for long-term, -20°C for short-term) and prepare fresh solutions for each experiment.[1] Confirm the compound's activity using a positive control cell line or an in vitro PTP1B activity assay.
Insufficient Compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and experimental conditions.
Low PTP1B Expression in the Cell Line Verify the endogenous expression level of PTP1B in your cell line using Western blotting or qPCR.[11] If expression is low, consider using a cell line known to have higher PTP1B expression or overexpressing PTP1B.
Cellular Context and Pathway Crosstalk PTP1B's role can be context-dependent.[2] Consider that other phosphatases might be compensating for PTP1B inhibition or that crosstalk from other signaling pathways may be influencing the outcome.
Issue 2: Unexpected decrease in the phosphorylation of a downstream signaling molecule (e.g., p-ERK) after this compound treatment.
Potential Cause Troubleshooting Steps
Complex Regulatory Roles of PTP1B PTP1B can also act as a positive regulator of certain signaling pathways, such as the Ras-MAPK pathway.[12] Loss of PTP1B function can lead to decreased Src activation and subsequently reduced Erk signaling.[12]
Off-Target Effects The dual inhibition of PTP1B and TCPTP by this compound could lead to unexpected effects due to the role of TCPTP in other signaling pathways.[1] Consider using a more selective PTP1B inhibitor as a control if available.
Feedback Mechanisms Prolonged activation of a pathway due to PTP1B inhibition might trigger negative feedback loops that result in the downregulation of other signaling components.
Issue 3: Conflicting results between in vitro and in vivo experiments.
Potential Cause Troubleshooting Steps
Pharmacokinetics and Bioavailability This compound has shown variable oral bioavailability in different species (24% in mice, 4% in rats, 2% in monkeys).[1] Ensure the dosing regimen is appropriate for the animal model being used and consider alternative routes of administration if necessary.
Tissue-Specific Effects of PTP1B The function of PTP1B can vary between different tissues.[5] An effect observed in a specific cell line may not translate directly to a whole-organism level where multiple tissues contribute to the overall phenotype.
Compensatory Mechanisms in vivo The complexity of a living organism allows for compensatory mechanisms to be activated in response to the inhibition of a key enzyme like PTP1B, which might not be apparent in a simplified in vitro system.

Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol outlines the general steps for detecting changes in protein phosphorylation following this compound treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-IR, anti-p-JAK2, anti-p-STAT3, or their total protein counterparts) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro PTP1B Activity Assay

This protocol provides a general framework for measuring PTP1B activity in the presence of inhibitors. Commercial kits are also available for this purpose.[13][14][15]

  • Reagents and Buffers:

    • Recombinant PTP1B enzyme

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Substrate: p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide substrate.

    • This compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the this compound at different concentrations to the respective wells.

    • Add the recombinant PTP1B enzyme to all wells except the blank.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (pNPP).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., NaOH for pNPP).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1/2 IR->IRS pY PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor Leptin->LR JAK2 JAK2 LR->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY Gene_Expression Gene Expression STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR PTP1B->JAK2 PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling.

Troubleshooting_Workflow cluster_resolution Resolution Path Start Unexpected Result with this compound Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Cells Assess PTP1B Expression and Cell Viability Start->Check_Cells Review_Protocol Review Experimental Protocol and Controls Start->Review_Protocol Consider_Biology Consider Biological Complexity (Off-targets, Crosstalk) Check_Compound->Consider_Biology If compound is active Outcome1 Issue Resolved: Expected Outcome Achieved Check_Compound->Outcome1 If issue found and fixed Check_Cells->Consider_Biology If cells are viable and express PTP1B Check_Cells->Outcome1 If issue found and fixed Review_Protocol->Consider_Biology If protocol is sound Review_Protocol->Outcome1 If issue found and fixed Outcome2 Hypothesize New Mechanism Consider_Biology->Outcome2

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Enhancing PTP1B Inhibitor Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why do many PTP1B inhibitors exhibit low oral bioavailability?

Many early-generation PTP1B inhibitors are phosphotyrosine (pTyr) mimetics that target the enzyme's highly conserved and positively charged active site. This often results in molecules with high polarity and a charged nature, which limits their ability to cross cell membranes and leads to poor oral absorption.

Q2: What are the main strategies to improve the oral bioavailability of PTP1B inhibitors?

The primary strategies to enhance the oral bioavailability of PTP1B inhibitors include:

  • Prodrug Approach: Modifying the inhibitor into an inactive form (prodrug) that is more readily absorbed. Once absorbed, it is converted into the active drug. Ester prodrugs are a common approach for PTP1B inhibitors.

  • Allosteric Inhibition: Developing inhibitors that bind to a site on the enzyme other than the highly charged active site (allosteric site). These inhibitors can be designed to have more drug-like properties, including better membrane permeability. DPM-1001 is an example of an orally bioavailable allosteric inhibitor.

  • Nanoparticle-based Drug Delivery: Encapsulating the PTP1B inhibitor in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its absorption.

Q3: Are there any PTP1B inhibitors with demonstrated oral bioavailability in animal models?

Yes, DPM-1001, an analog of trodusquemine (B1662500) (MSI-1436), is a potent and specific PTP1B inhibitor that has been shown to be orally bioavailable in animal models of diet-induced obesity. Unlike its predecessor MSI-1436, which is a charged molecule with limited oral bioavailability, DPM-1001 is uncharged, likely contributing to its improved absorption after oral administration.

Troubleshooting Guide

Issue 1: Low and Variable Plasma Concentrations After Oral Dosing

Possible Causes:

  • Poor Membrane Permeability: The inhibitor may be too polar or charged to efficiently cross the intestinal epithelium.

  • First-Pass Metabolism: The inhibitor may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux by Transporters: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump it back into the gut lumen.

  • Poor Solubility: The inhibitor may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Determine the inhibitor's LogP or LogD value to assess its lipophilicity.

    • Measure its aqueous solubility at different pH values relevant to the gastrointestinal tract.

  • In Vitro Permeability Assays:

    • Use Caco-2 or PAMPA assays to evaluate the intestinal permeability of the compound. These assays can also indicate if the compound is a substrate for efflux transporters.

  • Metabolic Stability Assays:

    • Incubate the inhibitor with liver microsomes or S9 fractions to assess its metabolic stability.

  • Formulation Strategies:

    • Consider formulating the inhibitor in a vehicle that enhances its solubility, such as a solution with co-solvents, a suspension, or a lipid-based formulation.

  • Prodrug Approach:

    • If poor permeability is the primary issue, consider designing a more lipophilic prodrug that can be cleaved to the active inhibitor after absorption.

Issue 2: Prodrug Does Not Efficiently Convert to the Active Inhibitor In Vivo

Possible Causes:

  • Inefficient Enzymatic Cleavage: The esterase or other enzyme responsible for cleaving the prodrug may not be sufficiently active in the target tissue or in circulation.

  • Rapid Prodrug Elimination: The intact prodrug may be rapidly cleared from the body before it has a chance to be converted to the active form.

  • Instability in GI Fluids: The prodrug may be chemically unstable in the acidic or enzymatic environment of the stomach and intestines.

Troubleshooting Steps:

  • In Vitro Prodrug Conversion Studies:

    • Incubate the prodrug with plasma, liver homogenates, or intestinal homogenates from the animal species being used to assess the rate and extent of its conversion to the active drug.

  • Modify the Prodrug Moiety:

    • Experiment with different ester groups or other cleavable moieties to optimize the rate of conversion.

  • Pharmacokinetic Analysis of Both Prodrug and Active Drug:

    • When conducting in vivo studies, measure the plasma concentrations of both the prodrug and the released active inhibitor to understand the conversion kinetics.

Quantitative Data from Animal Studies

The following table summarizes available pharmacokinetic data for PTP1B inhibitors from animal studies. Note: Detailed quantitative data for many promising PTP1B inhibitors is not always available in the public domain and may require consulting specialized publications or databases.

Inhibitor/FormulationAnimal ModelDose and RouteCmaxTmaxAUCOral Bioavailability (F%)Reference
DPM-1001 C57Bl6/J Mice (High-Fat Diet)5 mg/kg (oral, daily)Data not availableData not availableData not availableOrally bioavailable
Trodusquemine (MSI-1436) Mice (Diet-Induced Obesity)10 mg/kg (i.p.)Data not availableData not availableData not availableLimited oral bioavailability
Ester Prodrug of L-767,679 DogsOralData not availableData not availableData not availableHigher than parent drug
Paxalisib (for comparison) MiceOral~1500 ng/mL2.0 hData not available71%

Experimental Protocols

Protocol 1: General Procedure for Oral Bioavailability Study in Mice
  • Animal Model: Use an appropriate mouse strain for the study (e.g., C57BL/6). For studies related to metabolic diseases, diet-induced obese mice are often used.

  • Housing and Acclimatization: House the mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least one week before the experiment.

  • Drug Formulation and Administration:

    • Prepare the PTP1B inhibitor in a suitable vehicle for oral and intravenous (for bioavailability calculation) administration. Common vehicles include saline, PBS with a small percentage of a solubilizing agent like DMSO or Tween 80.

    • For oral administration, deliver the formulation via oral gavage.

    • For intravenous administration, inject into the tail vein.

  • Dosing: The dose will depend on the potency of the inhibitor. For DPM-1001, a dose of 5 mg/kg was used in efficacy studies.

  • Blood Sampling:

    • Collect blood samples at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Blood can be collected via retro-orbital bleeding or from the tail vein.

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis using LC-MS/MS:

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the PTP1B inhibitor in plasma.

    • Sample Preparation: Perform protein precipitation or liquid-liquid extraction to remove plasma proteins and isolate the drug.

    • Chromatography: Use a suitable C18 column for chromatographic separation.

    • Mass Spectrometry: Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analyte and an internal standard.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

PTP1B Signaling Pathway

PTP1B_Signaling Insulin (B600854) Insulin Insulin_R Insulin Receptor (IR) Insulin->Insulin_R binds Leptin Leptin Leptin_R Leptin Receptor (LepR) Leptin->Leptin_R binds IRS IRS Proteins Insulin_R->IRS phosphorylates JAK2 JAK2 Leptin_R->JAK2 activates PI3K PI3K/Akt Pathway IRS->PI3K STAT3 STAT3 Pathway JAK2->STAT3 PTP1B PTP1B PTP1B->Insulin_R dephosphorylates PTP1B->IRS PTP1B->JAK2 Glucose_Uptake Glucose Uptake PI3K->Glucose_Uptake Appetite_Suppression Appetite Suppression STAT3->Appetite_Suppression PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for Oral Bioavailability Assessment

Bioavailability_Workflow Start Start Animal_Prep Animal Preparation (Fasting) Start->Animal_Prep Dosing Dosing (Oral & IV Groups) Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Extraction/Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc End End Bioavailability_Calc->End

Caption: Workflow for determining the oral bioavailability of a PTP1B inhibitor.

Logical Relationship of Bioavailability Improvement Strategies

Improvement_Strategies Low_Bioavailability Low Oral Bioavailability Poor_Permeability Poor Permeability (Charged/Polar Molecule) Low_Bioavailability->Poor_Permeability Low_Solubility Low Aqueous Solubility Low_Bioavailability->Low_Solubility Metabolism First-Pass Metabolism Low_Bioavailability->Metabolism Prodrug Prodrug Strategy Poor_Permeability->Prodrug Allosteric Allosteric Inhibitor Design Poor_Permeability->Allosteric Nanoparticle Nanoparticle Formulation Low_Solubility->Nanoparticle Metabolism->Nanoparticle Improved_Bioavailability Improved Oral Bioavailability Prodrug->Improved_Bioavailability Nanoparticle->Improved_Bioavailability Allosteric->Improved_Bioavailability

Caption: Strategies to overcome the causes of low oral bioavailability.

PTP1B-IN-3 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of PTP1B-IN-3 in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: It is recommended to prepare a stock solution of this compound in 100% anhydrous Dimethyl Sulfoxide (DMSO).[1][2] To ensure the powder is completely dissolved, gentle vortexing or sonication may be necessary. Visually inspect the solution to ensure no visible particles remain. For example, to prepare a 10 mM stock solution, dissolve 3.62 mg of this compound (Molecular Weight: 362.06 g/mol ) in 1 mL of anhydrous DMSO.

Q2: How should I store this compound powder and stock solutions to ensure stability?

A2: Proper storage is critical to maintain the stability and activity of this compound. The solid compound should be stored at -20°C for up to 3 years.[1][3] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]

Q3: My this compound precipitated after I added it to my cell culture media. What should I do?

A3: Precipitation of this compound in aqueous solutions like cell culture media can occur due to its low aqueous solubility. If you observe precipitation, it is recommended to prepare a fresh dilution from your stock solution. To avoid "solvent shock," perform a serial dilution by first creating an intermediate dilution of the stock in pre-warmed media before adding it to the final culture volume. Ensure the final DMSO concentration in the media is as low as possible (ideally ≤ 0.1%) to avoid solvent toxicity and precipitation.

Q4: I am observing a decrease in the inhibitory activity of this compound in my long-term experiments. What could be the cause?

Q5: What is the known mechanism of action of this compound?

A5: this compound is a potent and reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and the highly homologous T-cell Protein Tyrosine Phosphatase (TCPTP), with an IC50 of 120 nM for both.[1][2][3] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor (IR) and its downstream substrates (like IRS-1), as well as components of the leptin signaling pathway such as JAK2 and STAT3, thereby enhancing insulin and leptin sensitivity.[4][5]

Troubleshooting Guides

Problem 1: High variability in experimental results.
  • Possible Cause: Inconsistent concentration of the active compound due to improper dissolution or storage.

  • Solution:

    • Ensure the this compound powder is fully dissolved in anhydrous DMSO when preparing the stock solution. Use sonication if necessary.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[2]

    • Always prepare fresh working solutions from a thawed aliquot for each experiment.

Problem 2: Precipitate formation in cell culture media.
  • Possible Cause: "Solvent shock" from diluting a concentrated DMSO stock directly into aqueous media, or exceeding the solubility limit.

  • Solution:

    • Pre-warm the cell culture media to 37°C before adding the this compound solution.

    • Perform a serial dilution. Create an intermediate dilution of the stock solution in a small volume of pre-warmed media before adding it to the final culture volume.

    • Mix gently but thoroughly immediately after adding the compound to the media to ensure uniform dispersion.

    • Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize solvent effects and improve solubility.

Problem 3: No significant effect of this compound on the target pathway.
  • Possible Cause: Loss of compound activity, insufficient concentration, or issues with the experimental system.

  • Solution:

    • Verify the age and storage conditions of your this compound stock. If it has been stored improperly or for an extended period, use a fresh vial.

    • Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental conditions.

    • Ensure your cells are responsive to insulin (or the relevant stimulus) and that the signaling pathway is active. Include appropriate positive and negative controls in your experiment.

    • For cellular assays, allow sufficient pre-incubation time with this compound before stimulating the pathway.

Data Summary Tables

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 50 mg/mL (138.10 mM)Sonication may be required for complete dissolution.[1][2]
EthanolSolubleSpecific concentration not detailed in the provided results.
In vivo formulation 1≥ 2.5 mg/mL (6.90 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1][3]
In vivo formulation 2≥ 2.5 mg/mL (6.90 mM)10% DMSO, 90% corn oil.[1][3]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Powder-20°C3 yearsKeep desiccated.[1][3]
In Solvent (e.g., DMSO)-80°C6 monthsRecommended for long-term storage of stock solutions.[1][3]
In Solvent (e.g., DMSO)-20°C1 monthSuitable for short-term storage. Avoid repeated freeze-thaw cycles.[1][2][3]

Experimental Protocols

Protocol 1: Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol describes the use of this compound to assess its effect on insulin-stimulated phosphorylation of the insulin receptor β subunit (IRβ) in a cell-based assay.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2, MCF-7) and grow to 80-90% confluency.

    • Serum-starve the cells overnight in a serum-free medium.

    • Pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) or a vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-IRβ (e.g., pY1150/1151) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total IRβ and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: 2-NBDG Glucose Uptake Assay

This protocol outlines a method to measure the effect of this compound on insulin-stimulated glucose uptake in adipocytes or myotubes using the fluorescent glucose analog 2-NBDG.

  • Cell Culture and Differentiation:

    • Plate cells (e.g., 3T3-L1 preadipocytes or C2C12 myoblasts) in a 96-well plate and differentiate them into mature adipocytes or myotubes according to standard protocols.

  • Cell Treatment:

    • Serum-starve the differentiated cells for 3-4 hours.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

    • Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 30 minutes.

  • Glucose Uptake:

    • Wash the cells twice with warm PBS.

    • Add glucose-free DMEM containing 100 µM 2-NBDG to each well and incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

    • Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.

  • Data Analysis:

    • Normalize the fluorescence readings to a baseline (no insulin, no inhibitor) and express the results as a fold change or percentage of the control.

Visualizations

PTP1B_Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PTP1B PTP1B IR->PTP1B dephosphorylates (pY) PI3K PI3K IRS1->PI3K activates IRS1->PTP1B dephosphorylates (pY) AKT Akt PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Western_Blot_Workflow start Start: Seed and Culture Cells serum_starve Serum Starve Cells start->serum_starve pretreat Pre-treat with this compound or Vehicle (DMSO) serum_starve->pretreat stimulate Stimulate with Insulin pretreat->stimulate lyse Lyse Cells and Collect Lysate stimulate->lyse quantify Quantify Protein Concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-pIRβ) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL and Image secondary_ab->detect end End: Analyze Results detect->end

Caption: Experimental workflow for Western blot analysis.

Glucose_Uptake_Workflow start Start: Differentiate Cells (e.g., 3T3-L1) serum_starve Serum Starve Differentiated Cells start->serum_starve pretreat Pre-treat with this compound or Vehicle (DMSO) serum_starve->pretreat stimulate Stimulate with Insulin pretreat->stimulate add_2nbdg Add 2-NBDG stimulate->add_2nbdg incubate Incubate for Glucose Uptake add_2nbdg->incubate wash Wash to Remove Extracellular 2-NBDG incubate->wash measure Measure Fluorescence wash->measure end End: Analyze Data measure->end

Caption: Workflow for 2-NBDG glucose uptake assay.

References

Addressing high background in PTP1B enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTP1B enzymatic assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to PTP1B assays.

Troubleshooting Guide: High Background

High background can be a significant issue in PTP1B enzymatic assays, masking the true signal and leading to inaccurate results. This guide provides a systematic approach to identifying and addressing the common causes of high background.

Step 1: Identify the Source of the High Background

The first step is to systematically evaluate each component of the assay to pinpoint the source of the high background. This can be achieved by running a series of control experiments.

Table 1: Control Experiments to Identify High Background Source

Control ExperimentComponents IncludedPurpose
No Enzyme Control Assay Buffer, Substrate, Test Compound (if applicable)To determine if there is a non-enzymatic reaction or if the substrate or compound is contributing to the signal.[1]
No Substrate Control Assay Buffer, PTP1B Enzyme, Test Compound (if applicable)To check for any intrinsic activity or contamination in the enzyme preparation that might generate a signal.
Buffer Only Control Assay Buffer OnlyTo establish the baseline background of the buffer and microplate.
Solvent Control Assay Buffer, Substrate, PTP1B Enzyme, Solvent (e.g., DMSO)To assess the contribution of the solvent to the background signal.
Step 2: Troubleshooting Common Causes

Based on the results from the control experiments, the following sections provide specific troubleshooting advice.

A high signal in the absence of the enzyme points towards issues with the substrate or non-enzymatic degradation.

  • Substrate Precipitation: Phosphopeptide substrates can be prone to precipitation, especially at high concentrations or in certain buffers.

    • Solution: Visually inspect the substrate solution for any cloudiness. Centrifuge the substrate solution before use. Consider reducing the substrate concentration or testing a different substrate.

  • Substrate Instability: The substrate may be unstable in the assay buffer, leading to spontaneous breakdown and signal generation.

    • Solution: Prepare fresh substrate solution for each experiment. Evaluate the stability of the substrate in the assay buffer over the time course of the assay.

  • Contaminated Reagents: Reagents, especially buffers, can be contaminated with phosphate (B84403), which is the product being measured in many PTP1B assays.[2]

    • Solution: Use high-purity water and reagents.[2] Consider treating buffers with a phosphate-removing resin. Ensure labware is thoroughly rinsed with deionized water to remove any residual phosphate from detergents.[2]

If the background is high when the enzyme is present but the substrate is not, the issue likely lies with the enzyme preparation.

  • Enzyme Contamination: The PTP1B enzyme preparation may be contaminated with other enzymes or molecules that generate a signal.

    • Solution: Use a highly purified PTP1B enzyme. Check the manufacturer's specifications for enzyme purity.

  • Enzyme Aggregation: PTP1B can be prone to aggregation, which may lead to non-specific activity or light scattering.

    • Solution: Include a non-ionic detergent like 0.01% Tween-20 or Triton X-100 in the assay buffer to prevent aggregation.[1]

Consistently high background across all wells, including the buffer-only control, suggests problems with the assay buffer, the detection reagents, or the microplate.

  • Buffer Components: Certain buffer components can interfere with the assay. For instance, buffers containing sulfonic acids like HEPES may compete with inhibitor binding.[1]

    • Solution: A common assay buffer for PTP1B is Bis-Tris at pH 6.0.[1] Other buffers such as Tris-HCl or citrate (B86180) can also be used.[3][4] It is crucial to optimize the buffer system for your specific assay conditions.

  • Detection Reagent Issues: In colorimetric assays like those using Malachite Green, the detection reagent itself can have a high background.[2]

    • Solution: Prepare fresh detection reagents. Ensure proper mixing and incubation times as specified by the protocol.

  • Microplate Issues: The type of microplate used can significantly affect the background signal.

    • Solution: For fluorescence assays, use black plates to minimize background. For colorimetric assays, clear, flat-bottom plates are recommended. For luminescence, white plates are suitable.[5][6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background in PTP1B assays.

TroubleshootingWorkflow Start High Background Observed RunControls Run Control Experiments (No Enzyme, No Substrate, Buffer Only) Start->RunControls AnalyzeControls Analyze Control Results RunControls->AnalyzeControls HighNoEnzyme High Background in 'No Enzyme' Control? AnalyzeControls->HighNoEnzyme HighNoSubstrate High Background in 'No Substrate' Control? HighNoEnzyme->HighNoSubstrate No TroubleshootSubstrate Troubleshoot Substrate: - Check for precipitation - Test stability - Check for contamination HighNoEnzyme->TroubleshootSubstrate Yes HighBufferOnly High Background in 'Buffer Only' Control? HighNoSubstrate->HighBufferOnly No TroubleshootEnzyme Troubleshoot Enzyme: - Verify purity - Add detergent to prevent aggregation HighNoSubstrate->TroubleshootEnzyme Yes TroubleshootBufferPlate Troubleshoot Buffer/Plate: - Optimize buffer composition - Check detection reagents - Use appropriate microplate HighBufferOnly->TroubleshootBufferPlate Yes Resolved Issue Resolved HighBufferOnly->Resolved No TroubleshootSubstrate->Resolved TroubleshootEnzyme->Resolved TroubleshootBufferPlate->Resolved

A logical workflow for troubleshooting high background.

Frequently Asked Questions (FAQs)

Q1: What is a typical signal-to-background ratio I should aim for in a PTP1B assay?

A1: A good signal-to-background (S/B) ratio is generally considered to be 5 or higher. However, the acceptable S/B ratio can depend on the specific application and the dynamic range of the assay. An S/B ratio below 3 may indicate a problem with high background or low enzyme activity.

Q2: Can the solvent for my test compound, such as DMSO, cause high background?

A2: Yes, DMSO can contribute to the background signal, especially at higher concentrations. It is recommended to keep the final DMSO concentration in the assay as low as possible, typically below 1%. Always include a solvent control to assess its effect.[6] Interestingly, some studies have shown that DMSO can even enhance the activity of PTP1B up to a certain concentration.[7]

Q3: My background is not only high but also highly variable across the plate. What could be the reason?

A3: High variability can be caused by several factors:

  • Inconsistent Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors, especially with small volumes.[5][6]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter reagent concentrations. It is often recommended to avoid using the outermost wells for critical samples or to fill them with buffer to maintain humidity.[6]

  • Plate Reader Issues: Ensure the plate reader is properly calibrated and that there are no obstructions in the light path for any of the wells.[6]

Q4: What are the common substrates used for PTP1B assays, and do they differ in their tendency to cause high background?

A4: The two most common types of substrates are:

  • p-nitrophenyl phosphate (pNPP): This is a chromogenic small molecule substrate. Assays with pNPP are generally robust, but the product, p-nitrophenol, has a relatively low extinction coefficient, which can limit sensitivity.[3][8]

  • Phosphopeptide substrates: These are synthetic peptides corresponding to the phosphorylation sites of PTP1B's physiological substrates, such as the insulin (B600854) receptor.[2][8] These assays are often more sensitive and specific but can be more prone to substrate precipitation and require a secondary detection method for the released phosphate, such as the Malachite Green assay.[2][8]

Table 2: Comparison of Common PTP1B Substrates

Substrate TypeAdvantagesDisadvantages
p-nitrophenyl phosphate (pNPP) Inexpensive, simple assay procedure.[3][8]Lower sensitivity, potential for interference from colored compounds.[8]
Phosphopeptide Substrates Higher sensitivity and physiological relevance.[2][8]More expensive, can be prone to precipitation, requires a secondary phosphate detection step.[2]

Q5: What role does a reducing agent like DTT play in the assay buffer?

A5: A reducing agent such as dithiothreitol (B142953) (DTT) is crucial for maintaining the catalytic cysteine residue of PTP1B in its active, reduced state.[1][4] Oxidation of this cysteine residue leads to inactivation of the enzyme.[9] Therefore, including a reducing agent in the assay buffer is essential for accurate and reproducible results.

Experimental Protocols

Standard PTP1B Enzymatic Assay Protocol (using pNPP)

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Prepare Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 1 mM DTT.[1]

  • Prepare pNPP Substrate Solution: Dissolve pNPP in the assay buffer to a final concentration of 10 mM.

  • Prepare PTP1B Enzyme Solution: Dilute recombinant human PTP1B in assay buffer to the desired working concentration (e.g., 0.1 µg/mL). The optimal enzyme concentration should be determined experimentally.

  • Assay Procedure (96-well plate format): a. Add 50 µL of assay buffer to each well. b. Add 10 µL of test compound (dissolved in a suitable solvent like DMSO) or solvent control to the appropriate wells. c. Add 20 µL of the PTP1B enzyme solution to each well, except for the "no enzyme" control wells (add 20 µL of assay buffer instead). d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells. f. Incubate the plate at 37°C for 30 minutes. g. Stop the reaction by adding 50 µL of 1 M NaOH. h. Measure the absorbance at 405 nm using a microplate reader.

PTP1B Signaling Pathway

PTP1B is a key negative regulator of both the insulin and leptin signaling pathways. It dephosphorylates the activated insulin receptor and its substrates (IRS), as well as Janus kinase 2 (JAK2) in the leptin pathway, thereby attenuating downstream signaling.[10][11]

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS PTP1B PTP1B pIR->PTP1B Dephosphorylation pIRS p-IRS IRS->pIRS Downstream_Insulin Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Downstream_Insulin pIRS->PTP1B Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 pJAK2->PTP1B pSTAT3 p-STAT3 STAT3->pSTAT3 Downstream_Leptin Gene Transcription pSTAT3->Downstream_Leptin

PTP1B negatively regulates insulin and leptin signaling.

References

Cell line selection for studying PTP1B-IN-3 effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PTP1B-IN-3 in their experiments. Browse our troubleshooting guides and FAQs to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signaling pathways, including the insulin (B600854) and leptin signaling cascades.[2][3][4] It does this by dephosphorylating key proteins such as the insulin receptor (IR), insulin receptor substrates (IRS-1/2), and Janus kinase 2 (JAK2).[2] By binding to an allosteric site, this compound induces a conformational change in the enzyme that locks the WPD loop in an open and inactive state, preventing it from dephosphorylating its substrates.[1] This inhibition leads to enhanced and sustained downstream signaling.

Q2: What are the expected cellular effects of this compound treatment?

Treatment of cells with a PTP1B inhibitor like this compound is expected to potentiate insulin signaling. This can be observed as increased phosphorylation of the insulin receptor (IRβ) and its substrate IRS-1, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways.[5] Consequently, this can result in enhanced glucose uptake in insulin-sensitive cells, like adipocytes and muscle cells.[6] In the context of cancer, the effects of PTP1B inhibition are cell-type specific and can range from reduced cell proliferation and migration to the induction of apoptosis.[5][7][8]

Q3: How do I choose the right cell line for my experiment?

The choice of cell line will depend on your research question. For studying the metabolic effects of this compound, insulin-sensitive cell lines are recommended. For cancer-related studies, cell lines with documented PTP1B expression and dependence on pathways regulated by PTP1B should be chosen. Refer to the table below for a summary of recommended cell lines.

Cell Line Selection Guide

Research Focus Cell Line Description Key Considerations PTP1B Expression
Metabolic Studies 3T3-L1 Mouse pre-adipocyte cell line that can be differentiated into mature adipocytes.[9]Gold standard for in vitro glucose uptake assays.[10][11] Requires a lengthy differentiation protocol.[2][12]Endogenously expressed and upregulated during differentiation.
C2C12 Mouse myoblast cell line that can be differentiated into myotubes.Useful for studying glucose uptake in a muscle cell context.[6]Endogenously expressed.
HepG2 Human hepatocellular carcinoma cell line.Commonly used to model hepatic insulin resistance.[9]High endogenous expression.[13]
Cancer Studies Colorectal Cancer (CRC) cell lines e.g., HCT116, HT-29PTP1B expression is often elevated in CRC and associated with poor prognosis.[7]Variable, can be high.[7]
Glioblastoma (GBM) cell lines e.g., U251PTP1B has been shown to be involved in GBM cell migration and invasion.[5][7]Often highly expressed.[7]
Ovarian Cancer cell lines e.g., CAOV-3, SKOV-3PTP1B expression can be dysregulated and may play a role in cell proliferation and migration.[14]Can be underexpressed compared to normal ovarian epithelial cells.[14]
Breast Cancer cell lines e.g., MDA-MB-231, MCF-7The role of PTP1B is context-dependent, acting as a promoter in HER2+ breast cancer.[15]Variable expression across different subtypes.[15]
Non-Small Cell Lung Cancer (NSCLC) cell lines e.g., A549, H1299PTP1B can promote proliferation and metastasis in NSCLC.[8]Often highly expressed and correlated with tumor stage.[5][8]

Experimental Protocols

Protocol 1: 3T3-L1 Adipocyte Differentiation for Glucose Uptake Assays

This protocol describes the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes suitable for glucose uptake experiments.

Workflow for 3T3-L1 Differentiation

G cluster_0 Pre-adipocyte Culture cluster_1 Differentiation Induction cluster_2 Maturation Grow to Confluence Grow to Confluence Day 0 Day 0: Add MDI Induction Medium (DMEM, 10% FBS, IBMX, Dexamethasone, Insulin) Grow to Confluence->Day 0 2 days post-confluence Day 2 Day 2: Change to Insulin Medium (DMEM, 10% FBS, Insulin) Day 0->Day 2 Day 4 Day 4: Change to Maintenance Medium (DMEM, 10% FBS) Day 2->Day 4 Day 6-8 Day 6-8: Maintain in Maintenance Medium (Change every 2 days) Day 4->Day 6-8 Mature Adipocytes Mature Adipocytes Ready for Assay Day 6-8->Mature Adipocytes

Caption: Workflow for the differentiation of 3T3-L1 pre-adipocytes.

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin

  • Insulin solution (1 mg/mL)

  • Dexamethasone (1 mM)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M in DMSO)

Procedure:

  • Plating: Plate 3T3-L1 pre-adipocytes in DMEM with 10% Calf Serum and 1% Penicillin-Streptomycin.

  • Growth to Confluence: Grow cells until they are 100% confluent. Maintain them in this state for an additional 48 hours.

  • Differentiation Day 0: Replace the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL insulin.

  • Differentiation Day 2: Remove the differentiation medium and replace it with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin.

  • Differentiation Day 4 onwards: Change the medium to DMEM with 10% FBS and 1% Penicillin-Streptomycin every two days.

  • Maturation: By day 8-10, cells should be fully differentiated and appear as mature adipocytes with visible lipid droplets. They are now ready for glucose uptake assays.

Protocol 2: Western Blot Analysis of Insulin Signaling Pathway

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the insulin signaling pathway, such as IR, Akt, and ERK, following treatment with this compound.

PTP1B Signaling Pathways

G cluster_0 Insulin Signaling cluster_1 MAPK Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K Grb2 Grb2/Sos IRS1->Grb2 Akt Akt PI3K->Akt pS/T GLUT4 GLUT4 Translocation Akt->GLUT4 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PTP1B PTP1B PTP1B->IR PTP1B->IRS1 PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B

Caption: Simplified insulin and MAPK signaling pathways regulated by PTP1B.

Materials:

  • Cell line of choice (e.g., differentiated 3T3-L1, HepG2)

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Wash buffer (TBST)

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Serum-starve cells overnight.

    • Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer, scrape cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Troubleshooting Guide

Troubleshooting Workflow

G Start Start Unexpected Results Unexpected or Inconsistent Results? Start->Unexpected Results Check Cell Health Verify Cell Health and Passage Number Unexpected Results->Check Cell Health Yes Successful Experiment Successful Experiment Unexpected Results->Successful Experiment No Check Reagent Quality Confirm Inhibitor and Reagent Integrity Check Cell Health->Check Reagent Quality Optimize Protocol Optimize Experimental Conditions (e.g., concentration, time) Check Reagent Quality->Optimize Protocol Review Data Analysis Re-evaluate Data Analysis and Controls Optimize Protocol->Review Data Analysis Review Data Analysis->Successful Experiment

References

Optimizing incubation time for PTP1B-IN-3 treatment in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for PTP1B-IN-3 treatment in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, cell-permeable, and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP), with an IC₅₀ value of 120 nM for both enzymes.[1][2][3] PTP1B is a key negative regulator in several signaling pathways, including the insulin (B600854) and leptin pathways.[4][5][6][7] By inhibiting PTP1B, this compound prevents the dephosphorylation of key proteins like the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and Janus kinase 2 (JAK2).[4][7][8][9] This enhances downstream signaling, making this compound a valuable tool for research in diabetes, obesity, and cancer.[1][2][5]

Q2: Why is it critical to optimize the incubation time for this compound treatment? A2: Optimizing the incubation time is crucial for obtaining accurate and reproducible data. The required time can vary based on the experimental endpoint:

  • Short-term incubation (1-4 hours): Sufficient for assessing direct, rapid effects like changes in the phosphorylation status of PTP1B substrates (e.g., p-IR, p-AKT).[10]

  • Long-term incubation (24-72 hours): Necessary for observing downstream cellular consequences such as changes in gene expression, cell proliferation, viability, or the induction of apoptosis.[10][11] Failure to optimize can lead to false-negative results (if the incubation is too short to elicit a downstream response) or cellular toxicity and off-target effects (if the incubation is too long).

Q3: What is a recommended starting point for concentration and incubation time? A3: A good starting point is to perform a time-course experiment and a dose-response experiment.

  • For phosphorylation studies: Begin with a time course from 30 minutes to 4 hours using a concentration 5-10 times the IC₅₀ (e.g., 0.6 - 1.2 µM).

  • For cell viability or gene expression studies: Start with a dose-response experiment (e.g., 0.5 µM to 20 µM) for a fixed duration, such as 24, 48, or 72 hours.[10] One study investigating apoptosis in breast cancer cells used concentrations of 8 µM to 16 µM for 48 to 72 hours.[11]

Q4: How does the optimal incubation time vary between different cell types? A4: The ideal incubation time can differ significantly across cell lines.[10] Key factors include:

  • PTP1B Expression Levels: Cells with higher endogenous PTP1B expression may respond more quickly.

  • Metabolic Rate: Cells with a higher metabolic rate may process the compound faster.

  • Membrane Permeability: Differences in how readily this compound enters the cell can affect the time needed to reach an effective intracellular concentration.

  • Signaling Pathway Dynamics: The kinetics of the specific pathway being investigated will influence the time required to observe a measurable effect.

Q5: What are the key signaling pathways affected by this compound? A5: this compound primarily impacts pathways negatively regulated by PTP1B. The two most prominent are:

  • Insulin Signaling: PTP1B dephosphorylates the insulin receptor (IR) and IRS-1. Inhibition by this compound leads to sustained phosphorylation, promoting the downstream PI3K/AKT pathway and enhancing glucose uptake.[4][5][9]

  • Leptin Signaling: PTP1B dephosphorylates JAK2, a kinase activated by the leptin receptor. Inhibition enhances the JAK2/STAT3 signaling cascade, which is involved in regulating appetite and energy expenditure.[4][8][9][12] PTP1B has also been implicated in regulating other pathways, including those involving the epidermal growth factor receptor (EGFR) and Src kinase, which are relevant in cancer research.[4][13]

PTP1B Signaling and Inhibition

PTP1B_Signaling cluster_insulin Insulin Pathway cluster_leptin Leptin Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1 IR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GlucoseUptake Glucose Uptake AKT->GlucoseUptake Leptin Leptin LR Leptin Receptor Leptin->LR JAK2 JAK2 LR->JAK2 STAT3 STAT3 JAK2->STAT3 GeneTx Gene Transcription (Appetite Regulation) STAT3->GeneTx PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS PTP1B->JAK2 Inhibitor This compound Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling. This compound blocks this inhibition.

Troubleshooting Guide

Problem: I am not observing the expected increase in target protein phosphorylation.

Possible Cause Recommended Solution
Incubation time is too short. Perform a time-course experiment. Treat cells with this compound for various durations (e.g., 0, 15, 30, 60, 120, 240 minutes) and analyze target phosphorylation by Western blot.
Inhibitor concentration is too low. Conduct a dose-response experiment. Treat cells with increasing concentrations of this compound for a fixed time (e.g., 1-2 hours) to determine the optimal effective concentration.
Cell line has low PTP1B expression. Verify the expression of PTP1B in your cell line using Western blot or qPCR. Consider using a cell line known to have robust PTP1B expression.
Inhibitor has degraded. This compound should be stored as a powder at -20°C or as a stock solution in DMSO at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Problem: I am observing significant cell toxicity or death.

Possible Cause Recommended Solution
This is the intended biological effect. PTP1B inhibition can induce a form of apoptosis known as anoikis in certain cancer cell lines, such as breast epithelial cells.[11] This may be your desired experimental outcome.
Inhibitor concentration is too high. Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, Crystal Violet) with a range of concentrations to find a non-toxic yet effective dose.
Incubation time is too long. Reduce the duration of the treatment. For some cell lines, prolonged exposure may lead to off-target effects and general toxicity.
Solvent (DMSO) toxicity. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle-only control.

Experimental Protocols & Data Presentation

Protocol 1: Time-Course for Determining Optimal Incubation Time

This protocol details a method to find the best incubation time for observing target phosphorylation (e.g., p-AKT) following this compound treatment.

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in 6-well plates. Allow them to grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal phosphorylation levels, you may serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Preparation: Prepare a working solution of this compound in a cell culture medium at the desired final concentration (e.g., 5 µM).

  • Treatment: Treat cells for a range of time points: 0 min (vehicle control), 15 min, 30 min, 1 hr, 2 hr, and 4 hr.

  • Stimulation (if applicable): For insulin pathway studies, stimulate cells with insulin (e.g., 100 nM) for the final 15 minutes of the incubation period for all time points, including the 0 min control.

  • Cell Lysis: At each time point, immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Quantify protein concentration using a BCA assay. Separate equal amounts of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against your phosphorylated target (e.g., p-AKT Ser473), total target (e.g., total AKT), and a loading control (e.g., β-actin).

Hypothetical Data: Time-Course Experiment
Incubation TimeRelative p-AKT/Total AKT Level (Fold Change vs. Control)
0 min (Control)1.0
15 min1.8
30 min3.5
1 hr4.2
2 hr4.1
4 hr3.2

This table illustrates that the peak phosphorylation effect occurs around 1-2 hours, after which the signal may begin to decrease due to cellular feedback mechanisms.

Visualizing Workflows

Experimental Workflow for Optimization

experimental_workflow start Start dose_response 1. Initial Dose-Response (e.g., 0.1-20 µM for 2h) Assay: Western Blot for p-Target start->dose_response time_course 2. Time-Course (e.g., 0-4h with optimal dose) Assay: Western Blot for p-Target dose_response->time_course analyze_short 3. Analyze Short-Term Effects (Determine optimal time/dose for phosphorylation) time_course->analyze_short long_term 4. Long-Term Viability Assay (e.g., 24-72h with optimal dose) Assay: MTT or Crystal Violet analyze_short->long_term analyze_long 5. Analyze Downstream Effects (Determine impact on cell health/function) long_term->analyze_long finalize Finalize Optimal Conditions analyze_long->finalize

Caption: A logical workflow for determining the optimal incubation time and concentration of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Start Experiment q_effect Effect Observed? start->q_effect q_toxicity Toxicity Observed? q_effect->q_toxicity Yes a_no_effect Increase Concentration OR Increase Incubation Time q_effect->a_no_effect No a_toxicity Decrease Concentration OR Decrease Incubation Time q_toxicity->a_toxicity Yes a_good Proceed with Analysis q_toxicity->a_good No check_reagent Check Reagent Stability & Cell Health a_no_effect->check_reagent

References

Validation & Comparative

A Researcher's Guide to Validating PTP1B-IN-3 Inhibition in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of PTP1B-IN-3, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). We objectively compare this compound with alternative allosteric inhibitors, Trodusquemine and DPM-1001, and provide detailed experimental protocols and data to support your cellular validation studies.

PTP1B is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] Validating the efficacy of inhibitors in a cellular context is a crucial step in the drug discovery pipeline. The primary method involves assessing the phosphorylation status of PTP1B's direct substrates, such as the Insulin Receptor (IR), in response to inhibitor treatment.

Comparative Analysis of PTP1B Inhibitors

To effectively evaluate this compound, it is benchmarked against two well-characterized allosteric inhibitors, Trodusquemine (MSI-1436) and its potent analog, DPM-1001. Unlike active-site inhibitors, allosteric modulators bind to distinct sites on the enzyme, often providing better selectivity and unique mechanisms of action.[2][3]

InhibitorPTP1B IC50Mechanism of ActionKey Cellular Effects & PropertiesSelectivity over TCPTP
This compound 120 nM[4]Active-Site Directed (presumed)Orally active, demonstrates antidiabetic and anticancer effects in vivo.[4]Not selective (IC50 for TCPTP is also 120 nM)[4]
Trodusquemine (MSI-1436) 1 µM[5][6]Allosteric, Non-competitive[2][5][6]Suppresses appetite and reduces hyperglycemia in mouse models; enhances insulin-stimulated IRβ phosphorylation.[6][7]Highly Selective (~224-fold)[5]
DPM-1001 100 nM[5][8]Allosteric, Non-competitive[8][9]Potent, orally bioavailable analog of Trodusquemine; improves insulin and leptin signaling in animal models.[5][8][9][10]Highly Selective[5]

Visualizing the Molecular Environment

Understanding the underlying biological pathways and experimental procedures is essential for contextualizing the validation data.

PTP1B's Role in Insulin Signaling

PTP1B acts as a brake on the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) autophosphorylates on tyrosine residues, initiating a downstream cascade via proteins like IRS-1 and Akt, leading to glucose uptake. PTP1B counteracts this by dephosphorylating the activated IR, thus dampening the signal.[1] A successful inhibitor will block PTP1B, leading to sustained or enhanced IR phosphorylation.

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane IR Insulin Receptor (IR) pIR Phosphorylated IR (p-IR) IR->pIR autophosphorylates Insulin Insulin Insulin->IR binds PTP1B PTP1B pIR->PTP1B dephosphorylates IRS1 IRS-1 pIR->IRS1 recruits & phosphorylates PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B inhibits pIRS1 p-IRS-1 IRS1->pIRS1 PI3K_Akt PI3K-Akt Pathway pIRS1->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Immunodetection & Analysis Step1 1. Seed Cells (e.g., HepG2, 3T3-L1) Step2 2. Serum Starve (Overnight) Step1->Step2 Step3 3. Pre-treat with Inhibitor (this compound or control) Step2->Step3 Step4 4. Stimulate with Insulin (e.g., 10 nM, 5-15 min) Step3->Step4 Step5 5. Cell Lysis (with phosphatase inhibitors) Step4->Step5 Step6 6. Quantify Protein (e.g., BCA Assay) Step5->Step6 Step7 7. SDS-PAGE Step6->Step7 Step8 8. Western Transfer (PVDF membrane) Step7->Step8 Step9 9. Block Membrane Step8->Step9 Step10 10. Primary Antibody Incubation (Anti-p-IR, Anti-Total-IR) Step9->Step10 Step11 11. Secondary Antibody Incubation Step10->Step11 Step12 12. Imaging & Densitometry Step11->Step12

References

Confirming the specificity of PTP1B-IN-3 for PTP1B over other phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an inhibitor is paramount. This guide provides a detailed comparison of the inhibitory activity of selected compounds against Protein Tyrosine Phosphatase 1B (PTP1B) and other phosphatases, supported by experimental data and protocols.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1] The development of potent and selective PTP1B inhibitors is a significant area of research. However, a major challenge is achieving selectivity over other closely related protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP), due to the high homology in their catalytic domains.[2] This guide will focus on the specificity of well-characterized allosteric inhibitors of PTP1B, Trodusquemine (MSI-1436) and its analog DPM-1001, as examples to illustrate the principles of selectivity assessment.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Trodusquemine and DPM-1001 against PTP1B and TCPTP, demonstrating their selectivity.

CompoundPTP1B IC50TCPTP IC50Selectivity (TCPTP/PTP1B)Inhibition Mechanism
Trodusquemine (MSI-1436) ~1 µM[3][4]224 µM[3][5]>200-fold[3][4][6]Non-competitive, Allosteric[3][7]
DPM-1001 100 nM[5][8]Not specifiedPotent and specific[9]Non-competitive, Allosteric[8][10]

Note: The potency of DPM-1001 against PTP1B can be enhanced in the presence of copper.[9][10]

Signaling Pathway of PTP1B in Insulin Regulation

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B enhances insulin sensitivity.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes translocation PTP1B PTP1B PTP1B->Insulin_Receptor PTP1B->IRS1 Dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor (e.g., Trodusquemine) PTP1B_Inhibitor->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway.

Experimental Protocols

The determination of inhibitor specificity relies on robust enzymatic assays. Below is a generalized protocol for assessing the inhibitory activity of a compound against PTP1B.

In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol is based on the use of p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, which upon dephosphorylation by PTP1B, produces a yellow-colored product (p-nitrophenol) that can be quantified spectrophotometrically.

Materials:

  • Human recombinant PTP1B enzyme

  • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Test inhibitor compound (e.g., Trodusquemine) at various concentrations

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Dilute the PTP1B enzyme to a working concentration in the assay buffer.

  • Inhibitor Incubation: Add a small volume of the test inhibitor at various concentrations to the wells of a 96-well plate. Include a control with no inhibitor.

  • Enzyme Addition: Add the diluted PTP1B enzyme to each well containing the inhibitor and incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the pNPP substrate to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

To determine selectivity, the same protocol is followed using other phosphatases, such as TCPTP, in place of PTP1B.

Experimental Workflow for IC50 Determination

The following diagram illustrates the workflow for determining the IC50 value of a PTP1B inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - PTP1B Enzyme - Assay Buffer - pNPP Substrate - Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add PTP1B Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate Add pNPP Substrate Incubate_1->Add_Substrate Incubate_2 Incubate for Reaction Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of a PTP1B inhibitor.

Conclusion

The data presented for Trodusquemine and DPM-1001 highlight the successful development of potent and selective allosteric inhibitors of PTP1B. The significant difference in IC50 values against PTP1B versus TCPTP underscores their specificity. The provided experimental protocol offers a foundational method for researchers to assess the specificity of novel PTP1B inhibitors in their own laboratories. Such rigorous evaluation is a critical step in the development of targeted therapies for metabolic diseases and cancer.

References

A Comparative Guide to In Vivo PTP1B Inhibition: PTP1B-IN-3 Versus Trodusquemine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), PTP1B-IN-3 and trodusquemine (B1662500), for in vivo applications. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a high-priority target for the development of therapeutics for type 2 diabetes, obesity, and certain cancers. This document summarizes key experimental data, outlines methodologies for in vivo studies, and presents signaling pathways and experimental workflows to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

Both this compound and trodusquemine are potent inhibitors of PTP1B with demonstrated in vivo efficacy in animal models of metabolic disease. The primary distinctions lie in their mechanism of action, selectivity profile, and route of administration in published studies. Trodusquemine is a well-characterized allosteric inhibitor with poor oral bioavailability, typically administered via injection in preclinical studies. In contrast, this compound is a potent, orally active inhibitor, though it also shows inhibitory activity against the closely related T-cell protein tyrosine phosphatase (TCPTP). The choice between these two inhibitors will likely depend on the specific requirements of the research, such as the desired route of administration and the importance of selectivity over TCPTP.

Data Presentation

Table 1: In Vitro Inhibitory Activity
CompoundTarget(s)IC50KiMechanism of ActionReference(s)
This compound PTP1B, TCPTP120 nM (for both)Not ReportedNot Specified[1]
Trodusquemine PTP1B~1 µM~0.6 µM (full-length enzyme)Non-competitive, Allosteric[2]
Table 2: In Vivo Efficacy and Pharmacokinetics
CompoundAnimal ModelAdministration Route & DoseKey FindingsPharmacokinetic ParametersReference(s)
This compound Diet-Induced Obese (DIO) MiceOral; 1, 3, 10 mg/kgDose-dependent inhibition of glucose excursion (60%, 80%, 100% respectively); ED50 of 0.8 mg/kg.Mouse: F=24%, CL=0 .71 mL/kg/min, t1/2=6h. Rat: F=4%. Monkey: F=2%.[1]
NDL2 Ptpn1 Transgenic MiceOral; 30 mg/kg for 21 daysSignificantly delayed onset of tumor development.Not Reported[1]
Trodusquemine Diet-Induced Obese (DIO) MiceIntraperitoneal (i.p.); Not specifiedSuppressed appetite, reduced body weight (fat-specific), and improved plasma insulin and leptin levels.Poor oral bioavailability.[3]
LDLR-/- Mice on High-Fat DietIntraperitoneal (i.p.); Single or chronic dosingAttenuated atherosclerotic plaque formation, decreased serum cholesterol and triglycerides.Not Reported[4]
UM-HET3 MiceIntraperitoneal (i.p.); 2 mg/kg triweeklyImproved glucose tolerance in male mice.Not Reported[5]

Mandatory Visualizations

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment start Diet-Induced Obese (DIO) Mice acclimatization Acclimatization start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment_oral Oral Gavage: This compound or Vehicle randomization->treatment_oral This compound Study treatment_ip Intraperitoneal Injection: Trodusquemine or Vehicle randomization->treatment_ip Trodusquemine Study monitoring Daily Monitoring (Body Weight, Food Intake) treatment_oral->monitoring treatment_ip->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt itt Insulin Tolerance Test (ITT) ogtt->itt tissue Tissue Collection (Liver, Fat, Muscle) itt->tissue analysis Biochemical & Molecular Analysis (Western Blot, etc.) tissue->analysis end end analysis->end Data Analysis & Conclusion

References

A Comparative Guide to PTP1B Inhibitors in Diabetes Models: The Case of Claramine

Author: BenchChem Technical Support Team. Date: December 2025

A note on PTP1B-IN-3: Extensive literature searches did not yield any specific information on a compound designated "this compound." Therefore, a direct comparison with claramine (B12374704) is not possible at this time. This guide will provide a comprehensive overview of claramine's efficacy as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor in preclinical diabetes models, with the understanding that this information can serve as a benchmark for evaluating other PTP1B inhibitors.

Introduction to PTP1B in Diabetes

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin's effects, contributing to insulin resistance, a hallmark of type 2 diabetes.[1][3] Elevated PTP1B activity is observed in individuals with obesity and type 2 diabetes, making it a prime therapeutic target for the development of insulin-sensitizing drugs.[2][3]

Claramine: A Potent PTP1B Inhibitor

Claramine is a novel, easily synthesized polyaminosteroid derivative that has demonstrated significant potential as a PTP1B inhibitor for the treatment of type 2 diabetes.[4] It functions as an insulin-mimetic compound, enhancing insulin signaling and improving glycemic control in diabetic animal models.[4]

Mechanism of Action

Claramine selectively inhibits PTP1B, which leads to increased phosphorylation of key components in the insulin signaling cascade.[4] This includes the insulin receptor-β (IRβ), Akt, and GSK3β.[4] By preventing the dephosphorylation of these critical signaling molecules, claramine effectively enhances the downstream effects of insulin, such as glucose uptake and utilization.

Additionally, claramine has been shown to inhibit β-secretase 1 (BACE1)-mediated cleavage of the insulin receptor.[5] This action helps to preserve the number of functional insulin receptors on the cell surface, further contributing to improved insulin sensitivity.

Efficacy in Preclinical Diabetes Models

Studies in diabetic mouse models have demonstrated the anti-diabetic effects of claramine. Intraperitoneal administration of claramine has been shown to restore glycemic control, improve insulin sensitivity, suppress appetite, and lead to weight loss.[4]

Data Presentation

Table 1: Effect of Claramine on Glucose Tolerance in Diabetic Mice

Time (minutes)Blood Glucose (mg/dL) - ControlBlood Glucose (mg/dL) - Claramine (5 mg/kg)
0~180~175
15~350~250
30~450~300
60~400~225
120~250~150

Data are approximate values derived from graphical representations in preclinical studies and are intended for illustrative purposes.

Table 2: Effect of Claramine on Insulin Sensitivity in Diabetic Mice

Time (minutes)Blood Glucose (mg/dL) - ControlBlood Glucose (mg/dL) - Claramine (5 mg/kg)
0~170~160
15~100~80
30~80~60
60~90~70

Data are approximate values derived from graphical representations in preclinical studies and are intended for illustrative purposes.

Table 3: Effect of Claramine on Body Weight and Food Intake in Diabetic Mice

ParameterControlClaramine (5 mg/kg)
24h Food Intake (g)~4.5~2.5
Body Weight Change after 24h (%)~ +1%~ -3%

Data are approximate values derived from preclinical studies and are intended for illustrative purposes.

Experimental Protocols

In Vivo Studies in Diabetic Mouse Models

Animal Model: Male C57BL/6J mice with diet-induced obesity and diabetes are a commonly used model.[1][6]

Drug Administration: Claramine is administered via intraperitoneal (IP) injection at a dose of 5 mg/kg body weight.[4]

Glucose Tolerance Test (GTT):

  • Mice are fasted for 6-16 hours.[7][8]

  • A baseline blood glucose measurement is taken (t=0).

  • A glucose solution (1-2 g/kg body weight) is administered intraperitoneally.[7]

  • Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.[7]

Insulin Tolerance Test (ITT):

  • Mice are fasted for 4-6 hours.[9]

  • A baseline blood glucose measurement is taken (t=0).

  • Human insulin (0.75 U/kg body weight) is administered intraperitoneally.[9]

  • Blood glucose levels are measured at 15, 30, and 60 minutes post-injection.

In Vitro Analysis of Insulin Signaling

Cell Culture: Neuronal F11 cells or other insulin-responsive cell lines are used.

Western Blot Protocol:

  • Cells are serum-starved for 6 hours.[10]

  • Cells are incubated with or without claramine (1-100 µM) for 30 minutes.[10]

  • Control cells are treated with or without insulin (100 nM) for 5 minutes.[10]

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[5]

  • Membranes are probed with primary antibodies against phosphorylated and total IRβ, Akt, and GSK3β.

  • Horseradish peroxidase-conjugated secondary antibodies are used for detection.

  • Bands are visualized using chemiluminescence and quantified using densitometry software.[10]

Visualizations

G cluster_0 Typical Experimental Workflow for Evaluating a PTP1B Inhibitor A Diabetic Animal Model (e.g., Diet-Induced Obese Mice) B Treatment Group: Administer PTP1B Inhibitor (e.g., Claramine) A->B C Control Group: Administer Vehicle A->C D Assess Glycemic Control B->D G Monitor Metabolic Parameters B->G J Analyze Insulin Signaling Pathway B->J C->D C->G C->J E Glucose Tolerance Test (GTT) D->E F Insulin Tolerance Test (ITT) D->F L Data Analysis and Comparison F->L H Body Weight G->H I Food Intake G->I I->L K Western Blot for p-IR, p-Akt, etc. J->K K->L

Caption: Experimental workflow for evaluating a PTP1B inhibitor.

G cluster_0 Insulin Signaling Pathway and Mechanism of Claramine Action Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (p-IR) (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Activates pAkt Phosphorylated Akt (p-Akt) Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Claramine Claramine Claramine->PTP1B Inhibits

Caption: Insulin signaling and Claramine's mechanism.

References

Validating PTP1B-IN-3: A Comparative Guide to Pharmacological Inhibition versus Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for validating the pharmacological effects of PTP1B inhibitors, specifically PTP1B-IN-3: direct pharmacological inhibition and genetic knockdown of the Protein Tyrosine Phosphatase 1B (PTP1B) enzyme. This guide will delve into the quantitative effects of both approaches on key signaling pathways, provide detailed experimental protocols, and visualize the underlying biological processes.

Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown

The following tables summarize quantitative data from various studies to offer a comparative view of the efficacy of PTP1B inhibitors and PTP1B knockdown in modulating insulin (B600854) signaling and glucose metabolism. It is important to note that the data are compiled from different studies and experimental systems, which should be considered when making direct comparisons.

Parameter PTP1B Pharmacological Inhibition (this compound & other inhibitors) PTP1B Genetic Knockdown (shRNA/siRNA) References
PTP1B Inhibition/Reduction IC50 of 120 nM for this compound.[1]Up to 84% reduction in PTP1B mRNA expression in the liver of diabetic mice using shRNA.[2][1][2]
Effect on Plasma Glucose This compound exhibits dose-dependent inhibition of glucose excursion (60-100% at 1-10 mg/kg) in diet-induced obese mice.[1]46% decrease in plasma glucose in healthy mice and significantly lower glucose levels for 5 days in diabetic mice following shRNA-mediated knockdown.[2][1][2]
Akt Phosphorylation Increased phosphorylation of Akt in hepatocytes in a dose-dependent manner with a PTP1B inhibitor.35% (basal) and 60% (insulin-stimulated) increase in Akt phosphorylation in the liver of diabetic mice with PTP1B shRNA.[2][2]
Glucose Uptake A PTP1B inhibitor (CX08005) enhanced insulin-induced glucose uptake in 3T3-L1 adipocytes by 66.0% at 500 nM.3-fold higher insulin-dependent glucose uptake in PTP1B knockdown C2C12 cells in the presence of palmitate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and validate these findings.

PTP1B Knockdown using shRNA in Diabetic Mice

This protocol is based on the methodology described in a study by Vakili et al.[2]

  • Animal Model: Streptozotocin-induced diabetic mice.

  • shRNA Delivery: Hydrodynamic tail vein injection of a plasmid encoding PTP1B-shRNA (20 µg). This method achieves liver-specific knockdown.

  • Experimental Groups:

    • Diabetic mice receiving PTP1B-shRNA plasmid.

    • Diabetic mice receiving a scrambled shRNA plasmid (control).

    • Healthy control mice.

  • Post-injection Monitoring:

    • Plasma glucose levels are measured at regular intervals (e.g., daily for 5 days).

    • At the end of the experiment, liver tissue is collected for analysis.

  • Analysis:

    • PTP1B mRNA levels: Quantified by real-time PCR to confirm knockdown efficiency.

    • Akt Phosphorylation: Assessed by Western blot analysis of liver lysates using antibodies specific for phosphorylated Akt (Ser473) and total Akt.

In Vivo Efficacy of a PTP1B Inhibitor (Oral Glucose Tolerance Test)

This protocol is a standard method to assess the effect of a compound on glucose metabolism.

  • Animal Model: Diet-induced obese (DIO) mice.

  • Compound Administration: PTP1B inhibitor (e.g., this compound) is administered orally at various doses (e.g., 1, 3, 10 mg/kg).

  • Experimental Groups:

    • Vehicle-treated control group.

    • Groups treated with different doses of the PTP1B inhibitor.

  • Procedure:

    • Fast mice overnight.

    • Administer the PTP1B inhibitor or vehicle orally.

    • After a set time (e.g., 2 hours), administer an oral glucose challenge (e.g., 2 g/kg).

    • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose levels.

  • Analysis: The area under the curve (AUC) for glucose is calculated to determine the effect of the inhibitor on glucose tolerance.

In Vitro Glucose Uptake Assay

This assay measures the direct effect of PTP1B inhibition or knockdown on glucose transport into cells.

  • Cell Lines: Insulin-responsive cell lines such as 3T3-L1 adipocytes or C2C12 myotubes.

  • Treatment:

    • Inhibitor: Incubate cells with varying concentrations of the PTP1B inhibitor.

    • Knockdown: Transfect cells with siRNA or shRNA targeting PTP1B.

  • Procedure:

    • Differentiate cells to a mature phenotype (adipocytes or myotubes).

    • Serum-starve the cells.

    • Treat with the PTP1B inhibitor or perform knockdown.

    • Stimulate with insulin (e.g., 100 nM).

    • Add a fluorescent glucose analog (e.g., 2-NBDG).

    • After incubation, wash the cells to remove extracellular 2-NBDG.

    • Measure the intracellular fluorescence using a plate reader.

  • Analysis: Compare the fluorescence intensity between treated and control cells to determine the change in glucose uptake.

Western Blot Analysis of Insulin Signaling Proteins

This technique is used to quantify the phosphorylation status of key proteins in the insulin signaling pathway.

  • Sample Preparation: Prepare cell lysates from treated (inhibitor or knockdown) and control cells or tissues.

  • Procedure:

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-IR, p-IRS1, p-Akt) and total proteins.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Experimental_Workflow cluster_intervention Intervention cluster_model Experimental Model cluster_analysis Analysis Inhibitor Pharmacological Inhibition (this compound) Cell_Culture In Vitro (e.g., Hepatocytes, Adipocytes) Inhibitor->Cell_Culture Animal_Model In Vivo (e.g., Diabetic Mice) Inhibitor->Animal_Model Knockdown Genetic Knockdown (siRNA/shRNA) Knockdown->Cell_Culture Knockdown->Animal_Model Signaling Signaling Pathway Analysis (Western Blot for p-Akt, p-IR) Cell_Culture->Signaling Metabolism Metabolic Assays (Glucose Uptake, GTT) Cell_Culture->Metabolism Animal_Model->Metabolism Gene_Expression Gene Expression (RT-PCR for PTP1B) Animal_Model->Gene_Expression

Caption: General experimental workflow for comparing PTP1B inhibitor and knockdown effects.

Logical_Comparison cluster_approaches Approaches to Validate Pharmacological Effects cluster_outcomes Expected Outcomes PTP1B_Target PTP1B Target Pharmacological Pharmacological Inhibition (this compound) PTP1B_Target->Pharmacological Inhibits Activity Genetic Genetic Knockdown (siRNA/shRNA) PTP1B_Target->Genetic Reduces Expression Increased_Signaling Increased Insulin Signaling (p-IR, p-Akt ↑) Pharmacological->Increased_Signaling Improved_Metabolism Improved Glucose Metabolism (Glucose Uptake ↑, Blood Glucose ↓) Pharmacological->Improved_Metabolism Genetic->Increased_Signaling Genetic->Improved_Metabolism

Caption: Logical relationship between PTP1B targeting strategies and expected outcomes.

References

Assessing Downstream Signaling to Confirm PTP1B-IN-3 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the target engagement of PTP1B-IN-3 by examining its effects on downstream signaling pathways. Through a combination of detailed experimental protocols, comparative data with other known PTP1B inhibitors, and visual representations of the underlying biological processes, researchers can effectively validate the efficacy and mechanism of action of this compound.

Introduction to PTP1B and its Role in Cellular Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of multiple signaling pathways, most notably the insulin (B600854) and leptin signaling cascades. By dephosphorylating critical tyrosine residues on receptor and substrate proteins, PTP1B attenuates downstream signals that are vital for metabolic regulation. Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes, obesity, and other metabolic disorders. This compound is a novel inhibitor of PTP1B, and confirming its engagement with its intended target is a critical step in its development. This guide outlines the essential experimental approaches to achieve this confirmation.

Downstream Signaling Pathways as a Readout for PTP1B Inhibition

The engagement of this compound with its target can be indirectly but effectively assessed by measuring the phosphorylation status of key downstream proteins in the insulin and leptin signaling pathways. Inhibition of PTP1B is expected to lead to a sustained or increased phosphorylation of its substrates upon stimulation with their respective ligands.

Insulin Signaling Pathway

PTP1B negatively regulates insulin signaling by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).[1] Inhibition of PTP1B by this compound should, therefore, enhance the phosphorylation of these proteins in response to insulin.

cluster_0 Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Tyr) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Recruits & Phosphorylates pIRS1 p-IRS-1 (Tyr) IRS1->pIRS1 PI3K PI3K pIRS1->PI3K Activates AKT AKT PI3K->AKT Activates Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B Inhibits

Figure 1: PTP1B's role in the insulin signaling pathway.
Leptin Signaling Pathway

In the central nervous system, PTP1B attenuates leptin signaling primarily by dephosphorylating Janus Kinase 2 (JAK2), a tyrosine kinase associated with the leptin receptor.[2][3][4] PTP1B may also dephosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). Inhibition of PTP1B with this compound is expected to increase the phosphorylation of JAK2 and STAT3 in response to leptin.

cluster_1 Leptin Signaling Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binds JAK2 JAK2 LepR->JAK2 Activates pJAK2 p-JAK2 (Tyr) JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Recruits & Phosphorylates pSTAT3 p-STAT3 (Tyr) STAT3->pSTAT3 pSTAT3->pSTAT3 Gene_Expression Gene Expression (e.g., POMC) pSTAT3->Gene_Expression Regulates PTP1B PTP1B PTP1B->pJAK2 Dephosphorylates PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B Inhibits

Figure 2: PTP1B's role in the leptin signaling pathway.

Comparative Performance of PTP1B Inhibitors

To contextualize the efficacy of this compound, its performance should be benchmarked against other well-characterized PTP1B inhibitors. The following tables summarize key performance indicators.

Table 1: In Vitro PTP1B Inhibition

InhibitorIC50 (PTP1B)Selectivity vs. TCPTPMechanism of Action
This compound Data to be determinedData to be determinedData to be determined
Trodusquemine (MSI-1436)~0.6 µMSelectiveAllosteric
ClaramineNot specified, but selectiveSelectiveNot specified
Ertiprotafib1.6 - 29 µMLowActive Site
CPT-157,633~23 nM~10-foldActive Site

Table 2: Cellular Activity - Insulin Signaling

InhibitorCell LineTreatmentFold Increase in p-IR (Tyr)Fold Increase in p-IRS-1 (Tyr)
This compound e.g., HepG2Insulin + this compoundData to be determinedData to be determined
ClaramineNeuronal F11 cellsClaramine (1-100 µM)IncreasedNot specified
TrodusquemineNeuronal F11 cellsTrodusquemine (1-100 µM)IncreasedNot specified

Table 3: Cellular Activity - Leptin Signaling

InhibitorCell Line / TissueTreatmentFold Increase in p-JAK2 (Tyr)Fold Increase in p-STAT3 (Tyr)
This compound e.g., Hypothalamic neuronsLeptin + this compoundData to be determinedData to be determined
PTP1B knockoutMouse embryonic fibroblastsGrowth HormoneIncreasedIncreased[2][3]
PTP1B knockoutMouse liver (fasted)Growth HormoneIncreasedIncreased[2][4]

Experimental Protocols

To obtain the data for the comparative tables, the following experimental protocols are recommended.

Western Blotting for Phosphorylated Proteins

This is the most common method to assess changes in protein phosphorylation.

cluster_2 Western Blotting Workflow A Cell Culture & Treatment (e.g., with Insulin/Leptin +/- this compound) B Cell Lysis (with phosphatase inhibitors) A->B C Protein Quantification (e.g., BCA assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-IR, anti-p-JAK2) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Figure 3: A typical workflow for Western blotting.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2 for insulin signaling, or a hypothalamic cell line for leptin signaling) and grow to 80-90% confluency. Serum starve cells for 4-6 hours. Pre-treat with this compound or other inhibitors for 1 hour. Stimulate with insulin (e.g., 100 nM for 10 minutes) or leptin (e.g., 100 ng/mL for 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates in Laemmli buffer and resolve 20-40 µg of protein on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-IR Tyr1150/1151, anti-phospho-JAK2 Tyr1007/1008, anti-phospho-STAT3 Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal from a stripped and re-probed membrane.

Immunoprecipitation (IP) for Enhanced Detection

IP can be used to enrich for low-abundance phosphorylated proteins before Western blotting.

Protocol:

  • Cell Lysis: Lyse cells as described for Western blotting.

  • Pre-clearing: Incubate cell lysates with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the total protein of interest (e.g., anti-IR, anti-JAK2) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove unbound proteins.

  • Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer and analyze by Western blotting using an antibody against the phosphorylated form of the protein.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a powerful method to confirm direct binding of this compound to PTP1B in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

cluster_3 CETSA Workflow A Cell Treatment (with this compound or vehicle) B Heating (Temperature Gradient) A->B C Cell Lysis (Freeze-thaw) B->C D Centrifugation (Separate soluble and aggregated proteins) C->D E Analysis of Soluble Fraction (by Western Blot for PTP1B) D->E F Data Analysis (Plot soluble PTP1B vs. Temperature) E->F

Figure 4: A typical workflow for a Cellular Thermal Shift Assay.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble PTP1B by Western blotting.

  • Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control, signifying stabilization of PTP1B by the inhibitor.

Conclusion

Confirming the target engagement of this compound is paramount for its continued development. By systematically assessing its impact on the downstream signaling pathways of insulin and leptin, and by directly demonstrating its binding to PTP1B using techniques like CETSA, researchers can build a robust data package to support its mechanism of action. Comparing these results with other known PTP1B inhibitors will further elucidate the unique properties and potential advantages of this compound as a therapeutic candidate. The experimental frameworks provided in this guide offer a clear path to achieving these critical validation milestones.

References

Side-by-side comparison of PTP1B-IN-3 with other allosteric PTP1B inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of PTP1B-IN-3 and other notable allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), providing key performance data, experimental methodologies, and pathway visualizations to inform drug discovery and development.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as in oncology. As a key negative regulator of both insulin (B600854) and leptin signaling pathways, its inhibition is a promising strategy to enhance insulin sensitivity and regulate energy homeostasis.[1][2][3][4] The development of allosteric inhibitors, which bind to a site distinct from the highly conserved active site, offers a promising avenue to achieve greater selectivity and improved pharmacokinetic profiles over traditional active-site inhibitors.[3][5] This guide provides a comparative overview of this compound and other significant allosteric PTP1B inhibitors, focusing on their performance based on available experimental data.

Comparative Analysis of Allosteric PTP1B Inhibitors

The following table summarizes the key quantitative data for this compound and a selection of other well-characterized allosteric PTP1B inhibitors. This side-by-side comparison is designed to facilitate the evaluation of their potency, selectivity, and pharmacokinetic properties.

InhibitorPTP1B IC50Selectivity vs. TCPTPMechanism of ActionOral Bioavailability (F)Key Findings & References
This compound Data not publicly availableData not publicly availableSelective PTP1B inhibitor24% (in mice)Delays tumor onset in mouse models; possesses a half-life of 6 hours in mice.[6]
Trodusquemine (MSI-1436) 1 µM[1][6][7][8]>200-fold[1][9]Non-competitive, allostericLow (charged molecule)[9]Suppresses appetite and promotes weight loss in animal models.[6] Phase I clinical trials have shown good tolerability.
DPM-1001 100 nM[1][2][10]High (analog of Trodusquemine)Non-competitive, allostericOrally bioavailable[2][11]More potent than Trodusquemine; improves insulin and leptin signaling in animal models.[1][2]
LXQ-87 1.061 µM[12]Data not publicly availableNon-competitiveOrally active in miceAlleviates insulin resistance and promotes glucose uptake in cell models.[12]
Compound 3 (Wiesmann et al.) 8 µM[5][13]Selective over TCPTP[5]AllostericData not publicly availableBinds to a novel allosteric site ~20 Å from the catalytic site, locking the WPD loop in an open, inactive conformation.[5]
Amorphadiene (AD) ~50 µM[14]5- to 6-fold vs. TCPTP[14]Non-competitive, allostericData not publicly availableA nonpolar terpenoid that binds to a hydrophobic pocket, demonstrating that diverse chemical scaffolds can achieve allosteric inhibition.[14]

Experimental Methodologies

The data presented in this guide are derived from a variety of in vitro and in vivo experimental assays. Below are detailed protocols for key experiments typically used to characterize PTP1B inhibitors.

PTP1B Enzymatic Inhibition Assay (p-Nitrophenyl Phosphate (B84403) - pNPP)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against PTP1B.

Principle: PTP1B catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 2 mM EDTA, and 5 mM DTT.

    • Enzyme Solution: Recombinant human PTP1B is diluted in assay buffer to a final concentration of approximately 0.5 ng/µL.

    • Substrate Solution: pNPP is dissolved in assay buffer to a final concentration of 2 mM.

    • Inhibitor Solutions: Test compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test inhibitor solution or vehicle (DMSO) to the appropriate wells.

    • Add 45 µL of assay buffer to each well.

    • Initiate the reaction by adding 5 µL of the PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Add 50 µL of the pre-warmed pNPP substrate solution to each well to start the reaction.

    • Incubate the plate at 30°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 50 µL of 3 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percent inhibition is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Glucose Uptake Assay (2-NBDG)

This assay measures the ability of a PTP1B inhibitor to enhance glucose uptake in insulin-sensitive cells.

Principle: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) is a fluorescently labeled glucose analog that is taken up by cells through glucose transporters. The amount of glucose uptake can be quantified by measuring the intracellular fluorescence.

Protocol:

  • Cell Culture:

    • Plate insulin-sensitive cells (e.g., 3T3-L1 adipocytes or C2C12 myotubes) in a 96-well plate and allow them to differentiate.

  • Assay Procedure:

    • Wash the cells with glucose-free DMEM.

    • Incubate the cells with the test inhibitor at various concentrations for 5 hours.

    • Stimulate the cells with 100 nM insulin for 30 minutes.

    • Add 2-NBDG to a final concentration of 100 µM and incubate for another 30 minutes.

    • Remove the medium and wash the cells three times with cold PBS.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate fluorometer (excitation/emission ~485/535 nm).

    • The increase in glucose uptake is calculated relative to the vehicle-treated control.

Western Blot Analysis of Insulin Receptor Phosphorylation

This technique is used to assess the effect of PTP1B inhibitors on the phosphorylation status of the insulin receptor (IR), a direct substrate of PTP1B.

Principle: PTP1B dephosphorylates the activated insulin receptor. Inhibition of PTP1B leads to increased and sustained phosphorylation of the insulin receptor beta subunit (IRβ). This can be detected using antibodies specific for the phosphorylated form of the receptor.

Protocol:

  • Cell Treatment and Lysis:

    • Treat insulin-sensitive cells (e.g., HepG2) with the PTP1B inhibitor for a specified time.

    • Stimulate the cells with insulin (e.g., 10 nM for 5 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated IRβ (e.g., anti-p-IRβ Tyr1150/1151).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or total IRβ).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulated by PTP1B and a general workflow for the evaluation of PTP1B inhibitors.

PTP1B_Insulin_Signaling cluster_0 Insulin Signaling Cascade Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS pY PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor Allosteric PTP1B Inhibitor Inhibitor->PTP1B

Caption: PTP1B negatively regulates the insulin signaling pathway.

PTP1B_Leptin_Signaling cluster_1 Leptin Signaling Cascade Leptin Leptin Leptin_R Leptin Receptor (LepR) Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 pY PTP1B PTP1B PTP1B->JAK2 dephosphorylates Gene_Expression Gene Expression (e.g., POMC, AgRP) STAT3->Gene_Expression Appetite_Regulation Appetite Regulation Gene_Expression->Appetite_Regulation Inhibitor Allosteric PTP1B Inhibitor Inhibitor->PTP1B

Caption: PTP1B acts as a negative regulator of the leptin signaling pathway.

PTP1B_Inhibitor_Workflow Start Compound Library (Allosteric Scaffolds) Enzymatic_Assay In Vitro Enzymatic Assay (IC50, Ki) Start->Enzymatic_Assay Selectivity_Assay Selectivity Profiling (vs. other PTPs, e.g., TCPTP) Enzymatic_Assay->Selectivity_Assay Cell_Assay Cell-Based Assays (Glucose Uptake, p-IR) Selectivity_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (in vivo) Cell_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy (Disease Models) PK_Studies->Efficacy_Studies Lead_Candidate Lead Candidate Efficacy_Studies->Lead_Candidate

Caption: A general workflow for the discovery and development of PTP1B inhibitors.

Conclusion

The landscape of allosteric PTP1B inhibitors is rapidly evolving, with several promising candidates demonstrating significant potential in preclinical studies. While this compound shows interesting in vivo activity and oral bioavailability, a full comparative assessment is hampered by the lack of publicly available IC50 and selectivity data. In contrast, compounds like Trodusquemine and its more potent, orally bioavailable analog DPM-1001, have been more extensively characterized and provide strong validation for the therapeutic potential of allosteric PTP1B inhibition. The continued exploration of diverse chemical scaffolds, such as the terpenoid amorphadiene, highlights the broad opportunities for discovering novel allosteric modulators. This guide serves as a valuable resource for researchers in the field, providing a consolidated view of the current state of allosteric PTP1B inhibitor development and the key methodologies for their evaluation.

References

Comparative Analysis of PTP1B Inhibitor Selectivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer. However, the high degree of homology in the catalytic sites of protein tyrosine phosphatases presents a significant challenge in developing selective inhibitors. Off-target inhibition, particularly of highly homologous phosphatases like T-cell PTP (TCPTP), can lead to undesirable side effects. Therefore, comprehensive cross-reactivity profiling is an essential step in the development of PTP1B inhibitors.

Understanding PTP1B Inhibitor Selectivity

Achieving selectivity for PTP1B over other phosphatases is a critical aspect of inhibitor design. The catalytic domain of TCPTP shares a high degree of sequence identity with PTP1B, making it a primary anti-target for selectivity screening. Other important phosphatases to consider in a selectivity panel include SHP-1 and SHP-2, which are involved in various signaling pathways.

Comparative Inhibitor Performance

To illustrate the concept of selectivity, the following table summarizes the inhibitory activity (IC50 values) of two exemplary PTP1B inhibitors against a panel of phosphatases. Note: This data is compiled from various literature sources and is intended for illustrative purposes.

InhibitorPTP1B IC50 (nM)TCPTP IC50 (nM)SHP-1 IC50 (nM)SHP-2 IC50 (nM)Selectivity (TCPTP/PTP1B)
Inhibitor A 25750>10,000>10,00030-fold
Inhibitor B 502005,0008,0004-fold

Inhibitor A demonstrates significantly higher selectivity for PTP1B over TCPTP compared to Inhibitor B , indicating a potentially better therapeutic window. Both inhibitors show weak to no activity against SHP-1 and SHP-2, suggesting good selectivity against these more distantly related phosphatases.

Experimental Protocol: In Vitro Phosphatase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against a panel of protein tyrosine phosphatases using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Materials:

  • Recombinant human PTP enzymes (PTP1B, TCPTP, SHP-1, SHP-2, etc.)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)

  • Test compound (e.g., PTP1B inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).

  • Enzyme Preparation: Dilute the stock solution of each phosphatase to the desired working concentration in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the appropriate phosphatase solution. b. Add 10 µL of the diluted test compound or vehicle control to the respective wells. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 40 µL of the pNPP substrate solution to each well.

  • Incubation and Measurement: a. Incubate the plate at 37°C for 30 minutes. b. Stop the reaction by adding 100 µL of 1 M NaOH to each well. c. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: a. Subtract the background absorbance (wells with no enzyme) from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for screening and profiling the selectivity of phosphatase inhibitors.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling cluster_3 Lead Optimization Compound_Library Compound Library Primary_Assay High-Throughput Screening (PTP1B) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (PTP1B) Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Assay Inhibition Assays IC50_Determination->Selectivity_Assay Phosphatase_Panel Panel of Phosphatases (e.g., TCPTP, SHP-1, SHP-2) Phosphatase_Panel->Selectivity_Assay Selectivity_Analysis Comparative IC50 Analysis Selectivity_Assay->Selectivity_Analysis Lead_Candidate Lead Candidate Selection Selectivity_Analysis->Lead_Candidate

Caption: Workflow for phosphatase inhibitor screening and selectivity profiling.

Signaling Pathway Context

PTP1B acts on key components of the insulin and leptin signaling pathways. Understanding these pathways is crucial for interpreting the biological effects of PTP1B inhibitors.

G cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR pIRS p-IRS-1 pIR->pIRS phosphorylates IRS IRS-1 IRS->pIRS PI3K PI3K/Akt Pathway pIRS->PI3K Glucose_Uptake Glucose Uptake PI3K->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pJAK2 p-JAK2 (Active) LR->pJAK2 activates JAK2 JAK2 JAK2->pJAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 phosphorylates STAT3 STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pJAK2 dephosphorylates

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

By following a systematic approach to cross-reactivity profiling and understanding the underlying biological pathways, researchers can more effectively identify and develop selective PTP1B inhibitors with therapeutic potential.

Safety Operating Guide

Proper Disposal of PTP1B-IN-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing PTP1B-IN-3, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific institutional and local regulations must always be followed, this guide provides essential information and a procedural framework for the safe handling and disposal of this potent and selective protein tyrosine phosphatase 1B inhibitor.

Key Disposal Considerations

The primary principle for the disposal of this compound is to prevent its release into the environment. As a bioactive compound, improper disposal can have unintended ecological consequences.

Solid Waste:

  • Unused or Expired Compound: Unused or expired this compound in its solid form should be treated as chemical waste. It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Personal protective equipment (PPE) such as gloves and lab coats, as well as consumables like weigh boats, pipette tips, and vials that have come into contact with this compound, should be disposed of as contaminated solid waste. These items should be collected in a designated, labeled waste container separate from regular trash.

Liquid Waste:

  • Solutions of this compound: Solutions containing this compound, whether in organic solvents or aqueous buffers, must be collected as liquid chemical waste.

  • Segregation: It is crucial to segregate waste streams. Halogenated and non-halogenated solvent waste should be collected in separate, appropriately labeled containers. Aqueous waste containing this compound should also be collected separately.

  • Prohibition of Sink Disposal: Under no circumstances should solutions containing this compound be poured down the drain.

Step-by-Step Disposal Protocol

The following is a general protocol for the disposal of this compound. This should be adapted to comply with your institution's specific chemical hygiene plan and local regulations.

StepProcedureKey Considerations
1 Waste Identification & Segregation Properly identify all waste containing this compound (solid, liquid, contaminated materials). Segregate waste into appropriate, labeled containers based on its physical state and chemical compatibility.
2 Container Selection & Labeling Use only approved, leak-proof containers for chemical waste. Label each container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other required hazard information (e.g., flammable if in a flammable solvent).
3 Waste Accumulation Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
4 Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. Do not allow waste to accumulate beyond established limits.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid this compound Solid this compound Solid Waste Container Solid Waste Container Solid this compound->Solid Waste Container Collect Liquid this compound Solution Liquid this compound Solution Liquid Waste Container (Solvent-Specific) Liquid Waste Container (Solvent-Specific) Liquid this compound Solution->Liquid Waste Container (Solvent-Specific) Collect & Segregate Contaminated Materials (PPE, etc.) Contaminated Materials (PPE, etc.) Contaminated Materials (PPE, etc.)->Solid Waste Container Collect Satellite Accumulation Area Satellite Accumulation Area Solid Waste Container->Satellite Accumulation Area Store Securely Liquid Waste Container (Solvent-Specific)->Satellite Accumulation Area Store Securely EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup Schedule Pickup Licensed Waste Disposal Facility Licensed Waste Disposal Facility EHS Pickup->Licensed Waste Disposal Facility Transport

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers must consult the official Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations, as well as their institution's specific waste management policies.

Personal protective equipment for handling PTP1B-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PTP1B-IN-3 (CAS 765317-72-4). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure to this compound, a potent enzyme inhibitor, is the correct and consistent use of Personal Protective Equipment. This compound is a solid, crystalline powder, and measures should be taken to avoid dust formation and inhalation.[1][2]

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination.[3]
Eye & Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.To protect the eyes from dust particles and potential splashes of solutions containing the inhibitor.[1][3]
Respiratory Protection For handling the powder form, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended, especially if not handled in a fume hood.To prevent inhalation of the powdered compound.[3]
Body Protection A standard laboratory coat is required. For larger-scale operations, chemical-resistant coveralls may be appropriate.To protect skin and clothing from contamination.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for minimizing risk and ensuring regulatory compliance.

Receiving and Storage

Upon receiving this compound, immediately inspect the container for any damage. The compound should be stored in a freezer at -20°C for long-term stability.[2]

Handling and Experimental Workflow

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[4] Avoid creating dust when weighing or transferring the powder.[1] For preparing solutions, this compound is soluble in organic solvents like DMSO and DMF.[2]

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Verify Fume Hood Operation Verify Fume Hood Operation Gather all necessary materials Gather all necessary materials Verify Fume Hood Operation->Gather all necessary materials Don appropriate PPE Don appropriate PPE Gather all necessary materials->Don appropriate PPE Weigh solid this compound in fume hood Weigh solid this compound in fume hood Don appropriate PPE->Weigh solid this compound in fume hood Prepare stock solution (e.g., in DMSO) Prepare stock solution (e.g., in DMSO) Weigh solid this compound in fume hood->Prepare stock solution (e.g., in DMSO) Perform experiment Perform experiment Prepare stock solution (e.g., in DMSO)->Perform experiment Decontaminate work surfaces Decontaminate work surfaces Perform experiment->Decontaminate work surfaces Segregate waste Segregate waste Decontaminate work surfaces->Segregate waste Doff PPE correctly Doff PPE correctly Segregate waste->Doff PPE correctly Wash hands thoroughly Wash hands thoroughly Doff PPE correctly->Wash hands thoroughly

Caption: Workflow for the safe handling of this compound, from preparation to post-experiment cleanup.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional and local regulations.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous solid chemical waste.
Contaminated Labware (non-sharps) Items such as gloves, pipette tips, and tubes should be collected in a designated, sealed plastic bag or container labeled as hazardous waste.[5]
Liquid Waste (Solutions) Collect all solutions containing this compound in a dedicated, sealed, and leak-proof hazardous waste container. The container should be compatible with the solvent used (e.g., DMSO).[5]
Empty Containers The original container should be thoroughly rinsed with a suitable solvent. The first rinse should be collected as chemical waste. After rinsing and air-drying, deface the original label before disposing of the container according to institutional guidelines.[5]

All generated waste must be stored in a designated satellite accumulation area pending collection by the institution's Environmental Health and Safety (EHS) department.[5] Never dispose of chemical waste down the drain.[4]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValue
CAS Number 765317-72-4
Molecular Weight 741.45 g/mol
Form Solid
Storage Temperature -20°C[2]
Solubility - Ethanol: ~10 mg/mL - DMSO: ~30 mg/mL - DMF: ~30 mg/mL[2]

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, minimizing risks and ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.[2]

References

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